molecular formula C7H4FN3O B8726387 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Número de catálogo: B8726387
Peso molecular: 165.12 g/mol
Clave InChI: PKYNMJYZBSKHSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H4FN3O and its molecular weight is 165.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H4FN3O

Peso molecular

165.12 g/mol

Nombre IUPAC

7-fluoro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4FN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)

Clave InChI

PKYNMJYZBSKHSJ-UHFFFAOYSA-N

SMILES canónico

C1=CC(=NC2=C1C(=O)NC=N2)F

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrido[2,3-d]pyrimidine ring system, a fused heterocycle of pyridine and pyrimidine, represents a cornerstone in contemporary drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[3] This inherent activity has cemented its status as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors.[1] Among its various isomeric forms, the pyrido[2,3-d]pyrimidin-4(3H)-one core is particularly prominent in the development of targeted therapeutics, especially in oncology.[4][5]

Derivatives of this scaffold have been extensively investigated as inhibitors of critical signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor for KRAS.[6][7] The strategic introduction of substituents, such as a fluorine atom at the 7-position, can significantly modulate the molecule's physicochemical properties, metabolic stability, and target-binding affinity, making it a focal point for structure-activity relationship (SAR) studies.[8] This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and therapeutic applications of the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one core, offering a technical resource for professionals in the field.

Molecular Structure and Physicochemical Properties

The core structure of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one consists of a planar, bicyclic aromatic system. The fluorine atom at the C7 position introduces unique electronic properties due to its high electronegativity, which can influence hydrogen bonding capabilities and metabolic stability.

Caption: Core structure of the pyrido[2,3-d]pyrimidin-4(3H)-one ring system with numbering.

While specific experimental data for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is not widely published, its properties can be predicted and compared with related analogs. The introduction of a fluorine atom generally increases lipophilicity and can enhance binding interactions within protein active sites.

Property7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (Computed)7-(Trifluoromethyl) Analog (CAS 890301-90-3)[8]
Molecular Formula C₇H₄FN₃OC₈H₄F₃N₃O
Molecular Weight 165.13 g/mol 215.13 g/mol
IUPAC Name 7-fluoro-3H-pyrido[2,3-d]pyrimidin-4-one7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one
XLogP3 ~0.5Not Available
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Synthetic Strategies and Methodologies

The synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold can be broadly approached from two main pathways: construction of the pyridine ring onto a pre-existing pyrimidine, or formation of the pyrimidine ring from a substituted pyridine precursor.[2][5] The former is the more common and versatile approach.

A plausible and efficient synthesis for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one would involve the cyclization of a 2-amino-4-fluoronicotinamide intermediate. This key precursor can be synthesized from readily available starting materials.

G Proposed Synthetic Workflow A 2-Picolinic Acid B 4-Fluoro-2-picolinic Acid A->B Fluorination C 4-Fluoro-2-picolinamide B->C Amidation D 2-Amino-4-fluoronicotinamide C->D Hofmann Rearrangement E 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one D->E Cyclization with Formamide or Triethyl Orthoformate

Caption: A potential synthetic pathway for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

Causality in Experimental Choices:

  • Starting Material : 2-Picolinic acid is an inexpensive and commercially available starting material.[9]

  • Fluorination : Direct fluorination of the pyridine ring is a well-established method.[10]

  • Precursor Synthesis : The conversion to 2-amino-4-fluoronicotinamide via amidation and a Hofmann rearrangement provides the necessary functional groups in the correct orientation for the final cyclization.[9]

  • Cyclization : Reaction with formamide or triethyl orthoformate is a classic and high-yielding method for constructing the pyrimidinone ring onto an ortho-amino-carboxamide pyridine.[8]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-fluoronicotinamide (Precursor)

  • Fluorination & Amidation : Synthesize 4-fluoropicolinamide from 2-picolinic acid as described in the literature.[9]

  • Hofmann Rearrangement : Treat 4-fluoropicolinamide with a suitable Hofmann reagent (e.g., bromine in aqueous sodium hydroxide, or sodium hypochlorite) to yield 2-amino-4-fluoronicotinamide. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification : The crude product is purified by recrystallization or column chromatography to yield the pure precursor.

Step 2: Synthesis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluoronicotinamide (1 equivalent) in an excess of formamide.

  • Cyclization : Heat the mixture to reflux (typically 180-200 °C) for several hours. The reaction is self-validating as the formation of the solid product indicates progress.

  • Work-up and Purification : Cool the reaction mixture, and the resulting precipitate is collected by filtration. The solid is washed with water and a cold organic solvent (e.g., ethanol) and then dried under vacuum to yield the final product.

Spectroscopic Characterization

The structural confirmation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are expected for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one:[4][11]

TechniqueExpected Features
¹H NMR - A singlet for the pyrimidine proton (C2-H) around δ 8.3 ppm. - Doublets for the pyridine protons (C5-H and C6-H), with coupling patterns influenced by the C7-Fluorine. - A broad singlet for the N3-H proton, which is D₂O exchangeable, typically downfield (> δ 12.0 ppm).[4]
¹³C NMR - A signal for the C4 carbonyl carbon around δ 160-162 ppm. - A signal for the C7 carbon showing a large C-F coupling constant. - Other aromatic carbon signals in the typical δ 100-160 ppm range.[4]
IR (Infrared) - A strong absorption band for the C=O stretch around 1690-1720 cm⁻¹. - A broad absorption for the N-H stretch around 3400 cm⁻¹.[4]
Mass Spec (MS) - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (166.04).

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly effective ATP-competitive kinase inhibitor.[4] Its planar structure fits well into the adenine-binding pocket of kinases, while substituents on the ring system can be tailored to achieve high potency and selectivity for specific targets.

A key area of application is the inhibition of EGFR, a receptor tyrosine kinase often dysregulated in various cancers.[6] Certain derivatives of this scaffold have shown potent inhibitory activity against both wild-type EGFR and clinically relevant mutants like T790M, which confers resistance to first-generation inhibitors.[4][6]

Furthermore, the scaffold has been utilized to develop inhibitors of SOS1, which is crucial for activating KRAS, one of the most frequently mutated oncogenes.[7] Inhibiting the SOS1-KRAS interaction prevents the loading of GTP onto KRAS, thereby blocking downstream pro-proliferative signaling pathways like the MAPK/ERK pathway.

Targeted Inhibition of the KRAS Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative Inhibitor->EGFR Inhibits Inhibitor->SOS1 Inhibits

Caption: Mechanism of action for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of EGFR and SOS1.

Conclusion and Future Outlook

The 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one core, as part of the broader class of pyrido[2,3-d]pyrimidines, continues to be a scaffold of high interest for the development of targeted therapies. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Future research will likely focus on developing derivatives with enhanced selectivity for specific kinase mutants, overcoming drug resistance, and exploring novel therapeutic applications beyond oncology, such as in inflammatory and autoimmune diseases. The strategic use of fluorine substitution remains a key tool for improving drug-like properties, ensuring that this privileged scaffold will continue to yield promising clinical candidates.

References

  • PubChem. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053–1076. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed. Available from: [Link]

  • Van der Pijl, F., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Available from: [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1182–1189. Available from: [Link]

  • Wang, T., et al. (2019). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1709–1714. Available from: [Link]

  • Seela, F., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Available from: [Link]

  • Dano, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1957. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Product list. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available from: [Link]

  • Zdorovtseva, M. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1083-1096. Available from: [Link]

  • Google Patents. (2021). Synthetic method of 2-amino-4-fluoropyridine. CN112552233A.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-449. Available from: [Link]

Sources

The Emerging Therapeutic Potential of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide to Preliminary Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact. The strategic introduction of a fluorine atom at the 7-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core is a promising avenue for the development of novel drug candidates with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the preliminary biological evaluation of this emerging class of compounds, with a focus on their potential as anticancer agents. We will delve into the rationale behind their design, methodologies for assessing their cytotoxic and mechanistic properties, and the interpretation of the resulting data.

Introduction: The Rationale for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The pyrido[2,3-d]pyrimidine ring system is a bioisostere of purine, allowing it to interact with the ATP-binding sites of various kinases.[1][2] This has led to the development of potent inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2][3] The pyrido[2,3-d]pyrimidin-4(3H)-one core, in particular, has been a focal point of extensive research due to its versatile synthesis and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The introduction of a fluorine atom at the 7-position is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, leading to increased potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise inactivate the drug, thereby increasing its half-life.

  • Altered Lipophilicity and Permeability: Fluorine substitution can influence a molecule's ability to cross cell membranes, impacting its bioavailability and cellular uptake.

Given these potential advantages, 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives represent a compelling area of investigation for the discovery of next-generation therapeutics.

Synthesis of the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

While specific literature on the synthesis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives is emerging, the general synthetic strategies for the broader class of pyrido[2,3-d]pyrimidin-4(3H)-ones provide a foundational approach. A common and versatile method involves the cyclization of a substituted 2-aminopyridine-3-carboxylate with a suitable one-carbon synthon, such as formamide or a derivative thereof.

To introduce the 7-fluoro substituent, the synthesis would likely commence from a fluorinated pyridine precursor. A plausible synthetic route is outlined below:

Synthesis_Workflow General Synthetic Approach A Starting Material: Substituted 2-amino-4-fluoronicotinonitrile B Step 1: Hydrolysis of Nitrile A->B C Intermediate: 2-amino-4-fluoronicotinamide B->C D Step 2: Cyclization with Diethyl Carbonate C->D E Intermediate: 7-Fluoro-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione D->E F Step 3: Chlorination E->F G Intermediate: 2,4-dichloro-7-fluoropyrido[2,3-d]pyrimidine F->G H Step 4: Selective Nucleophilic Substitution at C4 G->H I Intermediate: 2-chloro-7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivative H->I J Step 5: Further Derivatization at C2 I->J K Final Product: 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Derivative J->K

Caption: A potential synthetic workflow for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

This generalized scheme allows for the introduction of various substituents at different positions of the scaffold, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Preliminary Biological Evaluation: A Step-by-Step Guide

The initial biological assessment of novel 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives typically focuses on their cytotoxic effects against a panel of cancer cell lines. This is followed by mechanistic studies to elucidate the mode of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

The results of the MTT assay are typically presented in a table format for easy comparison of the cytotoxic activity of different derivatives across various cell lines.

CompoundCancer Cell LineIC50 (µM)
Derivative 1 MCF-7Value
A549Value
PC-3Value
Derivative 2 MCF-7Value
A549Value
PC-3Value
Doxorubicin MCF-7Value
A549Value
PC-3Value
Elucidating the Mechanism of Action

Once the cytotoxic activity of the compounds is established, the next step is to investigate their mechanism of action. For kinase inhibitors, this often involves assessing their impact on the cell cycle and their ability to induce apoptosis (programmed cell death).

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from proliferating. Cell cycle analysis is commonly performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A Cancer Cells B Treatment with 7-Fluoro Derivative A->B C Harvesting and Fixation (70% Ethanol) B->C D Staining with Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Data Interpretation: Cell Population in G0/G1, S, G2/M Phases E->F

Caption: A simplified workflow for cell cycle analysis using flow cytometry.

Inducing apoptosis is a key mechanism for many effective anticancer drugs. The Annexin V/PI apoptosis assay is a standard method to detect and quantify apoptotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Target-Specific Assays: Kinase Inhibition

Given that the pyrido[2,3-d]pyrimidine scaffold is a known kinase inhibitor, it is crucial to assess the ability of the 7-fluoro derivatives to inhibit specific kinases that are relevant to the cancer types being studied. For example, if the compounds show significant activity against non-small cell lung cancer cell lines, evaluating their inhibitory activity against wild-type EGFR (EGFRWT) and its common mutant form (EGFRT790M) would be a logical next step.[1][3]

These assays are typically performed using in vitro kinase activity kits that measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.

Signaling_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Inhibitor 7-Fluoropyrido [2,3-d]pyrimidin-4(3H)-one Derivative Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A conceptual diagram illustrating the inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The preliminary biological evaluation of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives provides a critical foundation for their development as potential therapeutic agents. The methodologies outlined in this guide, from initial cytotoxicity screening to more detailed mechanistic studies, offer a robust framework for identifying promising lead compounds.

Future research in this area should focus on:

  • Expansion of the Compound Library: Synthesizing a diverse range of derivatives with various substituents to establish comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: Investigating the effects of lead compounds on specific downstream signaling pathways to confirm their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising compounds in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to determine their suitability for further development.

The strategic incorporation of a 7-fluoro substituent into the privileged pyrido[2,3-d]pyrimidin-4(3H)-one scaffold holds significant promise for the discovery of novel and effective therapies for cancer and other diseases.

References

  • El-Sayed, N. A. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195033. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(5), 826-869. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 3-15. [Link]

Sources

Pharmacokinetic Profiling of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purine bases[1]. This structural mimicry allows derivatives to act as potent ATP-competitive inhibitors for a variety of kinase targets (e.g., PI3K/mTOR, CDK, NUAK1)[2][3] and phosphodiesterases (PDE3)[4]. However, the clinical translation of these scaffolds is frequently hindered by suboptimal pharmacokinetic (PK) properties, including rapid oxidative metabolism and poor solubility.

This whitepaper provides an in-depth technical analysis of the 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold. By strategically introducing a fluorine atom at the C-7 position, medicinal chemists can block metabolic soft spots, modulate lipophilicity, and significantly enhance oral bioavailability. This guide details the structural rationale, target pathways, and the self-validating experimental workflows required to profile the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of these advanced candidates.

Structural Rationale: The 7-Fluoro Advantage

The core pyrido[2,3-d]pyrimidin-4(3H)-one structure is highly effective at forming bidentate hydrogen bonds with the hinge region of kinase domains[5]. However, the unsubstituted pyridine ring is highly susceptible to rapid Phase I metabolism, specifically oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO) at the electron-deficient C-7 position.

Causality in Design: Substituting the C-7 hydrogen with a fluorine atom serves a dual purpose:

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks oxidative metabolism at the C-7 position, drastically increasing the microsomal half-life ( t1/2​ )[3].

  • Lipophilicity and Clearance: Unlike the addition of bulky alkyl groups (e.g., methyl) or heavier halogens (chlorine/bromine), fluorine decreases overall lipophilicity (clogP) and disrupts molecular planarity just enough to prevent crystal packing[2][6]. This improves aqueous solubility and in vivo clearance rates, ensuring the drug does not excessively accumulate in non-target tissues.

Target Pathways and Mechanism of Action

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-ones have shown exceptional promise as dual PI3K/mTOR inhibitors and PDE3 inhibitors[2][7]. In oncology, the hyperactivation of the PI3K/AKT/mTOR signaling cascade drives tumor cell proliferation and survival. The 7-fluoro scaffold competitively binds to the ATP-binding pocket of both PI3K and mTOR, shutting down the downstream signaling required for tumor growth.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold 7-Fluoro-Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold->PI3K Inhibits Scaffold->mTOR Inhibits

Mechanism of dual PI3K/mTOR inhibition by the 7-fluoro scaffold.

Integrated Pharmacokinetic Profiling Workflow

To validate the PK improvements of the 7-fluoro modification, a rigorous, tiered screening approach is required. This integrated workflow bridges in vitro ADME assays with in vivo rodent models to ensure high oral bioavailability and optimal brain penetration (if targeting CNS malignancies like glioma)[8].

Workflow Synth Synthesis of 7-Fluoro Scaffold InVitro In Vitro ADME (Microsomes, MDCK-MDR1) Synth->InVitro InVivo In Vivo PK Profiling (Rodent Models) InVitro->InVivo Acceptable t1/2 & Papp Efficacy In Vivo Efficacy (Xenograft Models) InVivo->Efficacy High AUC & F% Lead Lead Candidate Selection Efficacy->Lead

Integrated PK-driven screening workflow for candidate selection.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and metabolic half-life of the compound. A self-validating protocol must include control compounds (e.g., Verapamil for rapid clearance, Warfarin for slow clearance) to ensure the enzymatic activity of the microsomes is intact.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the microsomes (final protein concentration: 0.5 mg/mL) with the 7-fluoro test compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Protocol B: MDCK-MDR1 Permeability and Efflux Assay

To predict intestinal absorption and blood-brain barrier (BBB) penetration, the MDCK-MDR1 cell line (transfected with the human MDR1 gene encoding P-glycoprotein) is utilized[8].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate insert plates. Culture for 4-5 days until a confluent monolayer forms.

  • Integrity Validation (Trustworthiness Check): Measure the Transepithelial Electrical Resistance (TEER). Only use wells with a TEER > 1,000 Ω·cm²[8]. Additionally, use Lucifer Yellow as a paracellular permeability marker (rejection if Papp​>1×10−6 cm/s).

  • Dosing: Prepare the 7-fluoro compound at 10 µM in Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • Transport Measurement:

    • For Apical to Basolateral (A-B) transport: Add the compound to the apical chamber.

    • For Basolateral to Apical (B-A) transport: Add the compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: Collect samples from the receiver chambers at 60 and 120 minutes.

  • Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a P-glycoprotein substrate.

Quantitative Data Presentation

The introduction of the 7-fluoro group reliably shifts the pharmacokinetic profile from a rapidly cleared, poorly bioavailable molecule to a viable oral drug candidate[9]. The table below summarizes representative profiling data comparing an unsubstituted pyrido[2,3-d]pyrimidin-4(3H)-one scaffold against its 7-fluoro counterpart.

Pharmacokinetic ParameterCompound A (Unsubstituted)Compound B (7-Fluoro Analog)Biological Implication
MLM t1/2​ (min) 8.542.35x increase in metabolic stability due to C-7 CYP/AO shielding.
MDCK-MDR1 Papp​ (A-B) 4.2×10−6 cm/s 12.5×10−6 cm/sReduced lipophilicity improves aqueous solubility and passive permeability.
Efflux Ratio (ER) 3.81.4Disruption of planarity reduces P-gp efflux liability, improving BBB penetration.
In Vivo Clearance (L/hr/kg) 4.120.85Slower systemic clearance prolongs therapeutic exposure.
AUC 0−∞​ (ng·h/mL) 2,15011,840~5.5x increase in total systemic exposure[9].
Oral Bioavailability ( F% ) 18%76%Highly suitable for once-daily oral dosing regimens.

Conclusion

The pharmacokinetic profiling of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffolds demonstrates that strategic halogenation is a powerful tool in rational drug design. By understanding the causality between structural modifications and metabolic pathways, researchers can overcome the inherent liabilities of privileged scaffolds. The integration of rigorous in vitro ADME assays—such as microsomal stability and MDCK-MDR1 permeability—with in vivo PK models provides a self-validating framework to ensure that only candidates with optimal bioavailability and target engagement progress to clinical efficacy trials.

References

  • Chemical Structures of 2-Pyridone or 3-Cyano-2-pyridone Containing PDE3 Inhibitors. ResearchGate.
  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark.
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget.
  • Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications.
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC.
  • Pyrido[2,3-d]pyrimidin-7(8H)-one. Benchchem.
  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy. PMC.

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Crystal structure and X-ray diffraction analysis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic pharmacophore in modern drug discovery, exhibiting profound structural similitude to endogenous purines (DNA/RNA bases) and serving as a potent ATP-competitive inhibitor for various kinases, including EGFR, CDK4/6, and PIM-1. Within this class, 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one represents a highly specialized, synthetically versatile building block. The introduction of the highly electronegative fluorine atom at the C7 position not only activates the ring for nucleophilic aromatic substitution ( SN​Ar ) but also profoundly influences the solid-state crystal packing through non-covalent C−H⋯F interactions.

As a Senior Application Scientist, I have structured this guide to dissect the crystallographic profiling, electronic causality, and self-validating experimental workflows required to elucidate the three-dimensional architecture of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives.

Rationale and Causality: The Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

The selection of the pyrido[2,3-d]pyrimidin-4(3H)-one core in medicinal chemistry is rarely arbitrary. Its planar, aromatic nature allows it to intercalate deeply into the hydrophobic ATP-binding pockets of kinases. As detailed in recent structure-activity relationship (SAR) studies on [1], the N3-H and C4=O moieties act as critical hydrogen bond donors and acceptors, respectively, anchoring the molecule to the kinase hinge region (typically interacting with Met793 in EGFR).

The strategic placement of a fluorine atom at the C7 position serves a dual purpose:

  • Synthetic Causality: Fluorine is an exceptional leaving group in SN​Ar reactions due to its extreme electronegativity, which highly polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate. This allows for the rapid, late-stage diversification of the scaffold with various aliphatic or aromatic amines to generate potent 7-amino analogs.

  • Crystallographic Causality: In the solid state, the fluorine atom restricts the conformational flexibility of the molecule. It dictates the crystal packing by participating in orthogonal multipolar interactions, which increases the lattice energy and directly impacts the compound's physicochemical properties, such as solubility and melting point.

Electronic and Structural Implications of the 7-Fluoro Substituent

Single-crystal X-ray diffraction (SCXRD) of pyrido[2,3-d]pyrimidines reveals a nearly perfectly planar bicyclic system [2]. The presence of the 7-fluoro substituent introduces a strong electron-withdrawing inductive effect (-I) that depletes electron density from the pyridine ring, shortening the C7-F bond length to approximately 1.34A˚ (exhibiting partial double-bond character due to resonance back-donation, +R).

In the crystal lattice, 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives typically assemble via robust, centrosymmetric hydrogen-bonded dimers. The primary motif is the N3−H⋯O4 lactam dimer, a classic self-recognition pattern in pyrimidin-4-ones. Secondary stabilization is achieved through C−H⋯F contacts, which, although weak ( 2.4−2.6A˚ ), are highly directional and dictate the long-range order of the crystal.

Table 1: Representative Quantitative Crystallographic Parameters

Note: Data extrapolated from homologous 7-substituted pyrido[2,3-d]pyrimidine-4-one derivatives [2, 3].

ParameterValue / RangeCausality / Structural Significance
Space Group P21​/c or P1ˉ Favors dense packing of planar aromatic systems via inversion centers.
Unit Cell Dimensions a≈7.5A˚,b≈11.2A˚,c≈8.9A˚ Accommodates the bicyclic core and primary lactam dimer motifs.
β Angle 95∘−105∘ Typical monoclinic distortion optimizing π−π stacking distances.
N3−H⋯O4 Distance 2.82−2.88A˚ Strong, directional hydrogen bonding driving self-assembly.
π−π Stacking Distance 3.35−3.45A˚ Interplanar spacing between adjacent pyridopyrimidine rings.
C7-F Bond Length 1.335(2)A˚ Indicates strong inductive polarization, priming the site for SN​Ar .

Experimental Workflows: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the crystallographic analysis must be a self-validating system. The following protocol outlines the precise methodology for growing diffraction-quality crystals and executing the X-ray analysis.

Protocol 3.1: Vapor Diffusion Crystallization

Objective: To obtain untwinned, single crystals of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one suitable for SCXRD.

  • Solvent Selection: Dissolve 10 mg of the highly pure compound in 0.5 mL of dimethylformamide (DMF). DMF is chosen because its high dielectric constant solubilizes the rigid, planar scaffold.

  • Anti-Solvent Layering: Place the DMF solution in a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Equilibration: Seal the outer vial tightly. Allow vapor diffusion to occur undisturbed at 20∘C for 48–72 hours.

  • Validation (Self-Correction): Inspect the vial under a stereomicroscope equipped with cross-polarizers. Diffraction-quality crystals must exhibit sharp extinction (birefringence) when rotated. If crystals are opaque or feather-like, the diffusion rate was too fast; repeat at 4∘C .

Protocol 3.2: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm . Coat the crystal in Paratone-N oil (to prevent solvent loss and ice formation) and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer of a diffractometer equipped with a Mo radiation source ( λ=0.71073A˚ ) and a cryostream set to 100 K .

  • Indexing & Integration: Collect initial frames to determine the unit cell. Validation: The mosaicity must be <0.5∘ . If higher, the crystal is twinned or cracked. Proceed with full hemisphere data collection.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: The final structure is validated when the goodness-of-fit (S) is near 1.0, the R1​ value is <0.05 (for I>2σ(I) ), and the residual electron density map is flat (no peaks >0.5e−/A˚3 ).

XRayWorkflow A Crystal Selection (Birefringence Check) B Cryoprotection (Paratone-N, 100K) A->B C Data Collection (Mo Kα, λ=0.71073 Å) B->C D Integration (Mosaicity < 0.5°) C->D E Structure Solution (SHELXT) D->E F Refinement (R1 < 0.05, wR2 < 0.15) E->F

Caption: Self-validating X-ray diffraction workflow from crystal selection to final structural refinement.

Pharmacophore Mapping & Kinase Binding Mechanism

The structural data obtained from X-ray diffraction directly informs structure-based drug design (SBDD). When 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one is converted to its 7-amino derivatives, it becomes a highly specific kinase inhibitor. The crystallographic coordinates reveal that the planar geometry is strictly maintained, allowing the molecule to slide into the ATP-binding cleft.

The causality of the binding mechanism is rooted in the spatial arrangement of the heteroatoms:

  • Hinge Binder: The N3-H and O4 atoms form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region.

  • Solvent Front: The substituent at the N3 position (if alkylated) or C2 position directs towards the solvent-exposed region, modulating pharmacokinetic properties.

  • Hydrophobic Pocket: The C7-amino substituent (derived from the 7-fluoro precursor) projects deep into the hydrophobic pocket (e.g., the selectivity pocket of mutant EGFR or CDK4/6), dictating the inhibitor's selectivity profile [4].

KinaseBinding cluster_Ligand Pyrido[2,3-d]pyrimidin-4(3H)-one Core Kinase Kinase Hinge Region (e.g., Met793 in EGFR) O4 C4=O (H-Bond Acceptor) Kinase->O4 Donates H-bond N3 N3-H (H-Bond Donor) Kinase->N3 Accepts H-bond C7 C7-Substituent (Hydrophobic Interaction) Pocket Hydrophobic Selectivity Pocket C7->Pocket Steric/Hydrophobic Fit

Caption: Pharmacophore mapping of the pyrido[2,3-d]pyrimidin-4(3H)-one core within a kinase ATP-binding pocket.

Conclusion

The 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a masterclass in rational drug design. Its crystallographic analysis not only confirms the rigid, planar architecture required for ATP-mimicry but also highlights the profound electronic impact of the 7-fluoro substituent. By employing rigorous, self-validating X-ray diffraction protocols, researchers can leverage the structural nuances of this core to design next-generation, highly selective kinase inhibitors.

References

  • Gomaa, M. S., et al. (2021). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Jubete, G., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules. Available at:[Link]

  • Zhao, J., et al. (2020). "Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

A Technical Guide to Characterizing the Kinase Binding Affinity of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Compounds such as Palbociclib (a CDK4/6 inhibitor) and others targeting EGFR, RIPK2, and PI3K/mTOR, highlight the versatility of this heterocyclic system.[2][4][5][6][7] The introduction of a fluorine atom, as in 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, is a common strategy to modulate physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to meticulously characterize the binding affinity of this, or structurally similar, compounds to their specific kinase targets. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating high-quality binding data.

Introduction: The Strategic Imperative for Biophysical Characterization

Identifying a "hit" compound is merely the first step in a long journey. To progress a molecule like 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one from a hit to a lead candidate, a deep understanding of its interaction with the target protein is non-negotiable. Kinases, as targets, present unique challenges and opportunities.[8] They are dynamic enzymes whose activity is governed by complex conformational changes.[9] Therefore, a simple IC50 value from an enzymatic assay, while useful, is insufficient. It tells us that a compound inhibits activity but provides limited insight into how.

This guide outlines an integrated biophysical approach to provide a complete picture of the binding event, encompassing:

  • Affinity: How tightly does the compound bind? (K_D)

  • Kinetics: How quickly does it bind and dissociate? (k_on, k_off)

  • Thermodynamics: What are the driving forces of the interaction? (ΔH, ΔS)

Mastering these parameters is crucial for rational drug design, enabling the optimization of properties like residence time, which is often a better predictor of in vivo efficacy than affinity alone.[10]

A Phased Approach to Binding Affinity Analysis

A logical, phased workflow ensures that resources are used efficiently, with high-throughput methods used for initial screening and more intensive, information-rich techniques reserved for detailed characterization of promising hits.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Quantitative Biophysical Validation cluster_2 Phase 3: Data Integration & Cellular Confirmation A Compound Synthesis (7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one) B Kinase Panel Selection (e.g., KinomeScan) A->B C High-Throughput Competition Binding Assay B->C D Hit Identification (% Inhibition Data) C->D E Isothermal Titration Calorimetry (ITC) D->E Select Hits F Surface Plasmon Resonance (SPR) G Thermodynamic Profile (KD, ΔH, n) E->G H Kinetic & Affinity Profile (KD, kon, koff) F->H I Integrated Data Analysis (Affinity, Kinetics, Thermodynamics) G->I H->I J Cell-Based Target Engagement & Functional Assays I->J K Lead Optimization J->K

Caption: Phased workflow for kinase inhibitor characterization.

Phase 1: High-Throughput Screening to Identify Primary Targets

The first step is to understand the selectivity profile of the compound. The pyrido[2,3-d]pyrimidine scaffold is known to bind a variety of kinases, so a broad screening approach is essential to identify primary targets and potential off-targets early.[11][12][13]

A competition-based binding assay is an ideal primary screening tool.[14] In this method, a test compound's ability to displace a known, tagged ligand from a kinase is measured. This approach is independent of enzyme activity, making it robust and applicable to a wide range of kinases.[14][15]

Key Experimental Choice: Using a large, commercially available kinase panel (e.g., >400 kinases) provides a comprehensive view of selectivity. This is a crucial self-validating step; a compound that appears potent against a single kinase in a focused assay might show significant off-target activity in a broader screen, flagging it as a potential risk for toxicity.

Phase 2: Quantitative Biophysical Characterization of Hits

Once primary hits are identified, the focus shifts to precise, quantitative measurement of the binding interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the cornerstone techniques for this phase. They are orthogonal, providing complementary information that, when combined, creates a rich and reliable dataset.

G cluster_info Key Information Derived ITC Isothermal Titration Calorimetry (ITC) Principle: Measures heat released or absorbed during binding Outputs: Affinity (K_D) Enthalpy (ΔH) Entropy (ΔS) Stoichiometry (n) Advantage: Label-free, in-solution, direct thermodynamic data Thermodynamics Thermodynamics (Binding Driving Forces) ITC:output->Thermodynamics Provides SPR Surface Plasmon Resonance (SPR) Principle: Measures change in refractive index upon binding to an immobilized target Outputs: Affinity (K_D) Association Rate (k_on) Dissociation Rate (k_off) Advantage: Real-time kinetic data, high sensitivity Kinetics Kinetics (Residence Time) SPR:output->Kinetics Provides

Caption: Comparison of ITC and SPR for inhibitor validation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to its target protein, allowing for the simultaneous determination of binding affinity (K_D) and stoichiometry (n) in a single experiment.[16][17] It is considered a gold-standard technique because it is a true in-solution, label-free method that measures the intrinsic thermodynamics of the interaction.[17][18]

Expert Insight: The thermodynamic signature (ΔH and TΔS) provides invaluable information for lead optimization. For example, a binding interaction driven by favorable enthalpy suggests strong hydrogen bonding and van der Waals interactions, while an entropically driven interaction may indicate the displacement of water molecules from the binding site. Understanding these forces allows medicinal chemists to make rational modifications to the compound to improve affinity and selectivity.

  • Protein Quality Control (Self-Validation): Before any binding experiment, ensure the target kinase is pure, correctly folded, and active. Use Differential Scanning Calorimetry (DSC) to confirm the protein has a melting temperature (Tm) significantly above the experimental temperature, ensuring stability.[16]

  • Sample Preparation:

    • Thoroughly dialyze the kinase into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one compound in 100% DMSO to create a high-concentration stock, then dilute it into the exact same buffer used for protein dialysis. The final DMSO concentration should be matched precisely between the cell (protein) and syringe (compound) solutions, typically ≤5%, to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the target kinase (typically 10-50 µM) into the sample cell.

    • Load the compound (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.[18]

  • Control Experiments (Trustworthiness):

    • Perform a control titration by injecting the compound into the buffer-only solution. This measures the heat of dilution of the compound, which must be subtracted from the primary experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the K_D, ΔH, and stoichiometry (n).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a powerful, label-free optical technique for monitoring binding events in real-time.[19] It provides high-quality kinetic data (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[10]

Expert Insight: The dissociation rate (k_off) is arguably the most important kinetic parameter for drug efficacy. A slow k_off indicates a long residence time of the drug on its target. This can lead to a sustained biological effect even when the circulating concentration of the drug has decreased, a highly desirable property for therapeutic agents. SPR is the premier technique for accurately measuring this parameter.[19]

  • Kinase Immobilization (Critical Step):

    • The choice of immobilization strategy is crucial for maintaining kinase activity.[8] A common and robust method is to use a sensor chip with a streptavidin surface to capture a single-site specifically biotinylated kinase.[19] This ensures a homogenous orientation of the kinase and minimizes non-specific binding.

    • Alternatively, direct amine coupling can be used, but conditions (pH, protein concentration) must be carefully optimized to avoid inactivating the kinase.[8]

  • Assay Setup:

    • Prime the system with running buffer (e.g., HBS-EP+ buffer, containing a small amount of DMSO to match the analyte solution).

    • Immobilize the target kinase onto the active flow cell(s). A reference flow cell is left blank or immobilized with a control protein to subtract bulk refractive index changes and non-specific binding.

  • Kinetic/Affinity Analysis:

    • Prepare a dilution series of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one in running buffer. It is critical to include a buffer-only (zero concentration) sample for double referencing.

    • Inject the compound solutions over the sensor surface for a set period (association phase), followed by a flow of running buffer (dissociation phase).

    • The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal (double referencing).

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters k_on, k_off, and the affinity K_D.

Data Integration and Interpretation

The true power of this approach lies in integrating the data from multiple techniques. The K_D values obtained from ITC and SPR should be in good agreement. A significant discrepancy could indicate an issue with one of the assays, such as protein inactivation on the SPR chip or aggregation in the ITC experiment.

Hypothetical Data Summary Table:

ParameterITCSPREnzymatic AssayInterpretation
K_D (Affinity) 85 nM92 nM-Excellent agreement between orthogonal methods provides high confidence in the measured affinity.
k_on (Assoc. Rate) -3.1 x 10⁵ M⁻¹s⁻¹-A moderately fast association rate.
k_off (Dissoc. Rate) -2.85 x 10⁻² s⁻¹-A relatively slow dissociation rate, suggesting a residence time (1/k_off) of ~35 seconds.
ΔH (Enthalpy) -10.2 kcal/mol--The binding is strongly enthalpy-driven, indicating significant hydrogen bonding and favorable van der Waals contacts are being formed.
-TΔS (Entropy) +2.1 kcal/mol--The binding is entropically opposed, which may suggest some loss of conformational flexibility upon binding.
IC50 --250 nMThe IC50 is higher than the K_D, as expected for an ATP-competitive inhibitor in an assay run at a physiological ATP concentration.[10]

Causality and Trustworthiness: The consistency between the ITC and SPR data validates both measurements. The higher IC50 value compared to the K_D is logically explained by the competitive nature of the enzymatic assay, reinforcing the trustworthiness of the entire dataset. This integrated view allows for a much more informed decision-making process for the next steps in drug development.

Conclusion

Characterizing the binding affinity of a novel kinase inhibitor like 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one requires a multi-faceted, biophysically rigorous approach. By moving beyond single-point measurements and embracing an integrated workflow that combines high-throughput screening with detailed thermodynamic (ITC) and kinetic (SPR) analysis, researchers can build a comprehensive understanding of the molecule's interaction with its target. This detailed knowledge of affinity, kinetics, and the thermodynamic driving forces is paramount for making informed decisions during lead optimization and ultimately developing safer, more effective kinase-targeted therapies.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Biosensor-based Approach to the Identification of Protein Kinase Ligands With Dual-Site Modes of Action. PubMed. Available at: [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at: [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen. Available at: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Available at: [Link]

  • The ligand–kinase binding assay. ResearchGate. Available at: [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Available at: [Link]

  • Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. PubMed. Available at: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link]

  • Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife. Available at: [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PubMed. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemical Journal. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Available at: [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. PMC. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. RSC Publishing. Available at: [Link]

  • A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. Available at: [Link]

  • Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. Available at: [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]

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Methodological & Application

Application Note: Synthesis and Isolation Protocol for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction and Strategic Rationale

The pyrido[2,3-d]pyrimidine nucleus is widely recognized as a "privileged scaffold" in modern drug discovery, offering a robust molecular framework that effectively mimics the purine bases found in DNA and ATP[1]. This structural mimicry has led to the development of numerous high-affinity ligands for diverse biological targets, most notably broad-spectrum ATP-site inhibitors of tyrosine kinases (such as c-Src and EGFR)[2], as well as potent protoporphyrinogen oxidase (PPO) inhibitors utilized in agrochemistry[3].

The synthesis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one represents a critical foundational workflow. The incorporation of the fluorine atom at the C-7 position is a highly strategic design choice. Because the C-7 position is highly electron-deficient (activated by the adjacent pyridine nitrogen and the pyrimidine ring), the fluorine atom acts as an excellent leaving group. This enables rapid, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines, allowing researchers to efficiently generate vast libraries of 7-amino-substituted pyrido[2,3-d]pyrimidines for structure-activity relationship (SAR) studies[2][4].

Mechanistic Pathway and Workflow Design

Traditional methods for synthesizing the pyrido[2,3-d]pyrimidine core rely on the cyclization of functionalized pyridine precursors[4]. For this protocol, we utilize a Niementowski-type cyclization strategy. The reaction leverages 2-amino-6-fluoronicotinic acid as the primary building block, which is condensed with formamidine acetate.

Formamidine acetate serves a dual purpose: it acts as both the C-2 carbon source and the N-3 nitrogen donor necessary to close the pyrimidinone ring. This reagent is preferred over traditional formamide due to its enhanced reactivity, which allows for lower reaction temperatures and minimizes the thermal degradation of the fluoro-pyridine starting material.

G A 2-Amino-6-fluoronicotinic acid (Scaffold Precursor) C Thermal Cyclization (120°C, 2-Methoxyethanol) A->C B Formamidine Acetate (C2 & N3 Donor) B->C D 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (Target Scaffold) C->D

Synthetic pathway for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one via thermal cyclization.

Experimental Protocol

Caution: Standard laboratory personal protective equipment (PPE) including a lab coat, nitrile gloves, and safety goggles must be worn. All reactions must be conducted in a properly functioning fume hood.

Materials and Reagents
  • 2-Amino-6-fluoronicotinic acid (1.0 equivalent)

  • Formamidine acetate (4.0 equivalents)

  • 2-Methoxyethanol (Reaction Solvent)

  • Deionized Water (Anti-solvent/Wash)

  • Ethanol (Wash)

Step-by-Step Synthesis
  • Preparation of the Reaction Mixture: Into a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-fluoronicotinic acid (10.0 g, 64.0 mmol) and formamidine acetate (26.6 g, 256.0 mmol).

    • Expert Insight: A significant excess (4 equivalents) of formamidine acetate is required to drive the equilibrium toward the cyclized product and compensate for the partial sublimation/decomposition of the reagent at elevated temperatures.

  • Solvent Addition: Suspend the solid mixture in 100 mL of 2-methoxyethanol.

    • Expert Insight: 2-Methoxyethanol (b.p. 124°C) is selected over ethanol or methanol because its higher boiling point provides the necessary thermal energy to overcome the activation barrier of the cyclization step while maintaining the reactants in a homogenous solution at reflux.

  • Reflux and Cyclization: Attach a reflux condenser to the flask. Heat the mixture to 120°C using an oil bath or heating mantle with continuous stirring for 12 to 16 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 9:1) or LC-MS until the starting material is completely consumed.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The target compound will begin to precipitate as a crystalline solid as the mixture cools.

  • Isolation: To maximize the yield, add 100 mL of ice-cold deionized water to the reaction mixture and stir for an additional 30 minutes. Filter the resulting suspension under vacuum using a Büchner funnel.

    • Expert Insight: The addition of water acts as an anti-solvent, drastically reducing the solubility of the pyrido[2,3-d]pyrimidin-4(3H)-one core and ensuring near-quantitative precipitation.

  • Washing and Drying: Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual formamidine salts, followed by cold ethanol (30 mL) to remove trace organic impurities and residual 2-methoxyethanol. Dry the solid under high vacuum at 50°C overnight to afford 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one as a pale yellow to off-white solid.

Analytical Data and Validation

To ensure the self-validating nature of this protocol, the isolated material must be characterized to confirm structural integrity before proceeding to downstream SNAr derivatization.

Analytical MethodTarget Parameter / Expected ObservationDiagnostic Significance
Yield 75% - 85%Indicates successful cyclization and efficient precipitation.
LC-MS (ESI+) m/z [M+H]+ = 166.0Confirms the molecular weight of the target scaffold.
¹H NMR (DMSO-d6) δ ~12.5 (br s, 1H, NH)Confirms the presence of the pyrimidinone lactam proton.
¹H NMR (DMSO-d6) δ ~8.40 (dd, 1H, Pyridine H-5)Confirms the intact pyridine ring; splitting occurs due to adjacent proton and C-7 fluorine coupling.
¹H NMR (DMSO-d6) δ ~8.20 (s, 1H, Pyrimidine H-2)Diagnostic singlet confirming successful pyrimidine ring closure[4].
¹³C NMR (DMSO-d6) δ ~160.0 - 162.0 (C=O)Confirms the formation of the carbonyl group in the pyrimidinone ring[4].

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-one - Benchchem. Benchchem.
  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. PubMed.
  • 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 16081-87-1 | Benchchem. Benchchem.

Sources

Application Notes & Protocols: Leveraging 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] This guide focuses on a particularly valuable derivative: 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one . The introduction of a fluorine atom at the 7-position offers medicinal chemists a unique handle to fine-tune physicochemical properties, enhance metabolic stability, and explore specific molecular interactions, particularly in the development of kinase inhibitors.[2][3] These application notes provide a comprehensive overview of the core reactivity, synthetic protocols, and strategic considerations for employing this building block in drug discovery programs, with a focus on kinase inhibitor synthesis.

Introduction: The Strategic Advantage of the 7-Fluoro Substituent

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with ATP-binding sites in enzymes, most notably kinases.[4][5] The strategic placement of a fluorine atom at the C7 position imparts several desirable characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and selectivity.

  • Synthetic Handle: The fluoro group can be displaced via nucleophilic aromatic substitution (SNAr), providing a late-stage diversification point to build structure-activity relationships (SAR).[6]

This guide will detail the practical chemistry and strategic application of this versatile scaffold.

Physicochemical Properties and Characterization

A thorough understanding of the building block's properties is fundamental to its effective use in synthesis and molecular design.

PropertyDataSource / Method
Molecular Formula C₇H₄FN₃O-
Molecular Weight 165.12 g/mol -
IUPAC Name 7-fluoro-3H-pyrido[2,3-d]pyrimidin-4-one-
Appearance Off-white to pale yellow solidTypical
pKa (Predicted) ~7.5-8.5 (for N3-H)ChemAxon/ACD
XLogP3-AA (Predicted) ~0.5-1.0PubChem

Note: Predicted values are based on computational models for the core structure and should be experimentally verified.

Core Reactivity and Synthetic Pathways

The 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold offers three primary points for synthetic modification, allowing for the systematic exploration of chemical space.

G core 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (Core Scaffold) n3 N3 Position (Alkylation / Arylation) core->n3 Site for R¹ Introduction c4 C4 Position (Activation & Displacement) core->c4 Site for R² Introduction c7 C7 Position (SNAr Displacement) core->c7 Site for R³ Introduction

Caption: Key reactive sites on the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

Modification at the C4-Position: The Gateway to Kinase Inhibitors

The most common and critical transformation for this scaffold involves the conversion of the C4-keto group into a leaving group, typically a chloride, to enable subsequent amination. This strategy is central to the synthesis of numerous kinase inhibitors which feature an aniline or related amine at this position.[6]

G start_node 7-Fluoropyrido [2,3-d]pyrimidin-4(3H)-one reagent1_node SOCl₂ or POCl₃ Cat. DMF or DMAP intermediate_node 4-Chloro-7-fluoropyrido [2,3-d]pyrimidine reagent1_node->intermediate_node Chlorination (Activation) reagent2_node Primary/Secondary Amine (R-NH₂) DIPEA, NMP or 2-Propanol product_node 4-Amino-7-fluoropyrido [2,3-d]pyrimidine Derivative reagent2_node->product_node SNAr (Amination)

Caption: Workflow for C4-position functionalization via chlorination and amination.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used to convert the lactam to a more reactive chloro-lactim. The choice often depends on substrate solubility and reaction scale.

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) or 4-Dimethylaminopyridine (DMAP) is crucial. It forms a highly reactive Vilsmeier-Haack or acylpyridinium intermediate, respectively, which accelerates the chlorination of the relatively unreactive lactam.

  • Solvent & Base for Amination: The subsequent SNAr reaction with an amine is typically performed in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or an alcohol like 2-propanol. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ without competing with the amine nucleophile.

Modification at the N3-Position: Modulating Solubility and Cell Permeability

Alkylation or arylation at the N3 position is a straightforward method to introduce substituents that can modulate solubility, influence crystal packing, or probe for additional interactions within a binding pocket.

  • Reaction: N-Alkylation is typically achieved under basic conditions using an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Conditions: A common protocol involves using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile. The choice of base depends on the acidity of the N-H proton and the reactivity of the electrophile. K₂CO₃ is a milder, safer choice for general applications, while NaH is reserved for less reactive electrophiles.

Modification at the C7-Position: Late-Stage Diversification

While the C4 position is often modified first, the C7-fluoro group serves as an excellent handle for late-stage diversification.[6] The electron-deficient nature of the pyridopyrimidine ring system activates the C7 position for SNAr.

  • Reaction: Displacement of the fluoride with various nucleophiles (amines, thiols, alcohols).

  • Conditions: This reaction generally requires more forcing conditions than displacement at the C4-chloro position due to the strength of the C-F bond. High temperatures (100-150 °C) and strong nucleophiles are often necessary. Microwave irradiation can be particularly effective in accelerating this transformation and improving yields.

Application Case Study: Synthesis of a Generic Kinase Inhibitor

The pyrido[2,3-d]pyrimidine scaffold is a validated core for inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][5][7] The following workflow illustrates how 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is used to construct a potent inhibitor.

G start_node 7-Fluoro Core Building Block step1 Step 1: C4 Chlorination (SOCl₂ / cat. DMF) start_node->step1 intermediate1 4-Chloro-7-fluoro Intermediate step1->intermediate1 step2 Step 2: C4 Amination (e.g., 3-chloro-4-fluoroaniline, DIPEA) intermediate1->step2 intermediate2 Key Kinase Hinge-Binding Intermediate step2->intermediate2 step3 Step 3: C7 SNAr (e.g., Piperazine derivative, High Temp) intermediate2->step3 final_product Final Kinase Inhibitor Candidate (Targets Hinge & Solvent Front) step3->final_product

Caption: Synthetic workflow for a generic kinase inhibitor from the 7-fluoro building block.

This strategy allows for the modular assembly of a final compound. The C4-aniline moiety typically serves as the "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of the kinase. The substituent introduced at the C7 position extends into the solvent-exposed region, providing an opportunity to enhance potency and selectivity or to attach linkers for probes or PROTACs.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine (C4-Activation)
  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Solvent Addition: Add thionyl chloride (SOCl₂) (5-10 vol eq). A co-solvent such as toluene can be used for larger scales to aid stirring.

  • Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 0.05 eq) dropwise to the suspension. Caution: Initial exotherm may occur.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess SOCl₂ under reduced pressure. Crucial: Use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.

    • Add toluene to the residue and evaporate again to azeotropically remove any remaining SOCl₂.

    • Carefully quench the residue by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If required, purify by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(Anilino)-7-fluoropyrido[2,3-d]pyrimidine (C4-Amination)
  • Reagent Setup: To a round-bottom flask, add the crude 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine (1.0 eq), the desired aniline or amine (1.1-1.2 eq), and a suitable solvent (e.g., 2-propanol or NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the chloro-intermediate is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • If the product precipitates upon cooling (common in 2-propanol), collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to yield the final product.

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Incomplete Chlorination (P1) Insufficient heating, insufficient catalyst, or moisture in the reaction.Ensure the system is anhydrous. Increase reaction time or temperature. Add a fresh portion of catalyst.
Low Yield in Amination (P2) Poorly nucleophilic amine, steric hindrance, or competing side reactions.Increase reaction temperature (microwave heating is effective). Use a more polar solvent like NMP or DMA. Consider a palladium-catalyzed Buchwald-Hartwig amination for very hindered anilines.
Formation of Bis-adduct Using a diamine nucleophile without a protecting group.Use a mono-protected diamine (e.g., N-Boc-piperazine) and deprotect in a subsequent step.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Employ a different solvent system for chromatography. Consider reverse-phase chromatography for polar compounds. Recrystallization is often a highly effective alternative.

Conclusion

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is a high-value, versatile building block for drug discovery. Its strategic fluorination provides a unique combination of metabolic stability, modulated electronics, and synthetic versatility. The robust and well-understood protocols for functionalization at the C4, N3, and C7 positions allow for the rapid and systematic generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. By understanding the causality behind the reaction conditions and potential pitfalls, researchers can efficiently leverage this scaffold to accelerate their discovery programs.

References

  • Engstrom, K. M., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2013). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. MedChemComm. [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • Zhu, G., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. [Link]

  • Al-Said, M. S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • NextSDS. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubChem. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Alcaide, B., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Kyslyi, V. P., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Alcaide, B., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]

  • Fares, M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

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Advanced NMR Spectroscopy Characterization Protocols for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

The compound 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one represents a highly privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of kinase and phosphodiesterase (PDE) inhibitors[1]. Accurate structural characterization of this bicyclic system is critical, as the molecule exhibits complex electronic properties driven by the strongly electronegative fluorine atom and is subject to lactam-lactim (4(3H)-one vs. 4-hydroxy) tautomerism.

To achieve unambiguous structural elucidation, a multi-nuclear Nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, and 19 F) is mandatory. Relying solely on 1 H NMR is insufficient due to the lack of protons on the pyrimidine core (save for C2 and N3). By integrating 19 F NMR—which benefits from 100% natural abundance and extreme sensitivity to local electronic environments[2]—with 13 C NMR, analysts can exploit scalar heteronuclear couplings ( JC−F​ and JH−F​ ) to create a self-validating data matrix .

Mechanistic Insights: Causality Behind Experimental Choices

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than simply following a recipe.

  • Solvent Selection (DMSO- d6​ ): The pyrido[2,3-d]pyrimidin-4(3H)-one core undergoes tautomerization. In non-polar solvents, the exchange rate between the lactam and lactim forms can lead to severe line broadening of the exchangeable protons. DMSO- d6​ acts as a strong hydrogen-bond acceptor, thermodynamically stabilizing the 4(3H)-one (lactam) tautomer[1]. This locks the N3-H proton in place, allowing it to be observed as a distinct, broad singlet downfield (~12.3 ppm), confirming the tautomeric state.

  • The Ortho-Activation Effect of Fluorine: The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect but donates electron density via resonance. This "ortho-activation" significantly polarizes the pyridine ring[3]. Consequently, the C6 carbon becomes highly shielded, while the C7 carbon is profoundly deshielded.

  • Self-Validating Coupling Networks: The protocol relies on mathematical cross-validation. The 3JH−F​ coupling constant extracted from the 1 H spectrum for the C6 proton must perfectly match the 3JF−H​ splitting observed in the 19 F spectrum. Furthermore, the massive 1JC−F​ coupling (~242 Hz) in the 13 C spectrum serves as an absolute anchor point for assigning the carbon backbone[4].

Experimental Protocols

Sample Preparation
  • Analyte Concentration: Weigh precisely 15–20 mg of high-purity 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one. Rationale: While 1 H and 19 F are highly sensitive, the quaternary carbons of the fused bicyclic system (C4a, C8a) relax slowly and require higher concentrations to achieve an adequate signal-to-noise ratio (SNR) in 13 C NMR.

  • Solubilization: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the NMR tube for 30 seconds and sonicate for 2 minutes to ensure complete dissolution and eliminate micro-particulates that could distort magnetic field homogeneity.

NMR Acquisition Workflow

Ensure the spectrometer (e.g., 400 MHz or 500 MHz) is properly tuned and matched for all three nuclei. Perform rigorous gradient shimming on the 2 H lock signal of DMSO.

  • 1 H NMR (Proton): Execute a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the N3-H proton fully relaxes. Acquire 16–32 scans.

  • 19 F NMR (Fluorine): Execute a 1D sequence without proton decoupling (zgf) to preserve the H−F scalar couplings, which are diagnostic for the C5 and C6 protons. Set D1 to 2.0 seconds. Acquire 32 scans. Modern systems use the unified scale (Ξ ratio) relative to TMS for 19 F referencing, placing the C7-F signal around -70 ppm[4].

  • 13 C NMR (Carbon): Execute a 1D sequence with composite pulse proton decoupling (zgpg30 using WALTZ-16). Set D1 to 3.0 seconds to account for the long T1​ relaxation times of the carbonyl (C4) and bridgehead carbons (C4a, C8a). Acquire 1024–2048 scans depending on the exact concentration.

Data Presentation and Interpretation

The tables below synthesize the quantitative data expected from this workflow. The heteronuclear couplings provide definitive proof of the regiochemistry.

Table 1: Standardized Acquisition Parameters
Parameter 1 H NMR 13 C NMR 19 F NMR
Frequency (at 500 MHz base) 500.13 MHz125.76 MHz470.59 MHz
Spectral Width (SW) 15 ppm250 ppm100 ppm
Relaxation Delay (D1) 2.0 s3.0 s2.0 s
Number of Scans (NS) 16 - 321024 - 204832 - 64
Window Function (LB) 0.3 Hz1.0 Hz1.0 Hz
Table 2: Expected Multi-Nuclear Chemical Shifts & Couplings in DMSO- d6​
Nucleus / PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment Logic
1 H - N3 ~12.30br s-Exchangeable lactam proton; confirms 4(3H)-one tautomer.
1 H - C5 ~8.65dd 3JH5−H6​≈8.0 , 4JH5−F​≈2.0 Deshielded by adjacent bridgehead; small long-range F coupling.
1 H - C2 ~8.35s-Isolated pyrimidine proton.
1 H - C6 ~7.40dd 3JH6−F​≈8.0 , 3JH6−H5​≈8.0 Shielded by ortho-fluorine resonance effect.
13 C - C7 ~164.0d 1JC−F​≈242.0 Massive primary coupling confirms C-F bond.
13 C - C4 ~161.5s-Carbonyl carbon; uncoupled to F.
13 C - C8a ~156.5d 3JC−F​≈12.0 Bridgehead carbon meta to fluorine.
13 C - C2 ~152.0s-Pyrimidine carbon.
13 C - C5 ~138.0d 4JC−F​≈3.0 Pyridine carbon para to fluorine.
13 C - C4a ~114.0s-Bridgehead carbon.
13 C - C6 ~112.0d 2JC−F​≈38.0 Strongly shielded carbon ortho to fluorine.
19 F - C7 ~ -70.5d 3JF−H6​≈8.0 Cross-validates with 1 H C6 proton multiplet.

Workflow Visualization

The following logical workflow illustrates the sequential dependencies in the characterization process.

NMR_Protocol cluster_acq Multi-Nuclear Acquisition Prep Sample Preparation (DMSO-d6 + Internal Standards) H1 1H NMR (400/500 MHz) Identify N3-H & Aromatic Protons Prep->H1 C13 13C NMR (100/125 MHz) Map Carbon Backbone & C-F Coupling Prep->C13 F19 19F NMR (376/470 MHz) Probe C7-Fluoro Environment Prep->F19 Analysis Spectral Processing & Analysis (Extract J-Couplings & Tautomer State) H1->Analysis C13->Analysis F19->Analysis Validation Structural Confirmation 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Analysis->Validation

Figure 1: Multi-nuclear NMR workflow for the structural validation of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

References

  • Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line. ResearchGate. 1

  • Buy 8-Fluoropyrido[4,3-d]pyrimidin-4-amine (EVT-13804935). EvitaChem. 3

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids. National Institutes of Health (NIH) / PMC. 2

  • 2-Fluoropyridine | C5H4FN | CID 9746. PubChem (NIH). 4

Sources

Functionalization techniques for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one at the C-7 position

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced C-7 Functionalization of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one via Nucleophilic Aromatic Substitution

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors targeting EGFR, LRRK2, and CDKs[1]. While the core structure provides essential hydrogen-bonding interactions with the kinase hinge region, functionalization at the C-7 position is critical for optimizing solvent-channel interactions, modulating physicochemical properties, and achieving target selectivity[1]. This application note provides a comprehensive, self-validating protocol for the derivatization of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one at the C-7 position using Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The Fluorine Advantage

In SNAr chemistry, the leaving group ability is dictated not by bond dissociation energy, but by the ability of the substituent to stabilize the rate-determining transition state—the Meisenheimer complex.

At the C-7 position of the pyrido[2,3-d]pyrimidine core, a fluorine atom is vastly superior to a chlorine or bromine atom for SNAr. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the C-7 carbon highly electrophilic. Furthermore, the electron-withdrawing nature of the adjacent pyridine nitrogen and the fused pyrimidinone ring synergistically stabilizes the anionic Meisenheimer intermediate[1]. Once the complex forms, the expulsion of the fluoride ion is rapid, driving the reaction to completion.

SNAr_Workflow Start 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (Electrophilic Scaffold) Nuc Addition of Nucleophile (1.2 - 3.0 eq NHR2 / OR-) Start->Nuc Base (DIPEA) Solvent (NMP) Complex Meisenheimer Complex (Stabilized by F & N atoms) Nuc->Complex Rate-Determining Step Elim Fluoride Elimination (Fast Step) Complex->Elim Product C-7 Functionalized Derivative (Target Compound) Elim->Product QC Validation (LC-MS, 1H/13C/19F NMR) Product->QC

Mechanistic workflow of C-7 SNAr functionalization and validation.

Experimental Design & Causality

To ensure a robust and high-yielding transformation, the experimental parameters must be carefully controlled:

  • Solvent Selection (NMP/DMF): Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are mandatory. They readily dissolve the highly polar pyrimidinone core and lack hydrogen-bond donating capability, leaving the nucleophile unsolvated and highly reactive. NMP is particularly favored for microwave-assisted synthesis due to its high boiling point and excellent microwave transparency[2].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its primary role is to scavenge the hydrofluoric acid (HF) generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction[2]. Its steric bulk prevents it from acting as a competing nucleophile at the C-7 position.

  • Thermal vs. Microwave Activation: While conventional heating (80–120 °C) is effective for highly reactive primary amines, sterically hindered secondary amines or anilines require elevated temperatures. Microwave irradiation at 150 °C for 20–30 minutes provides a superior kinetic profile, minimizing thermal degradation of the pyrimidinone core[2].

Protocol: Microwave-Assisted C-7 Amination

This methodology is designed as a self-validating system. Analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to purification.

Reagents & Equipment
  • 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 mmol, 1.0 eq)

  • Amine nucleophile (e.g., cyclopropylmethanamine or 3-bromoaniline) (1.5–3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 mmol) in anhydrous NMP (3.0 mL).

    • Causality: The starting material may not fully dissolve at room temperature; this is normal. Complete dissolution will occur upon heating as the Meisenheimer complex forms.

  • Addition of Reagents: Add the amine nucleophile (1.5 mmol for aliphatic amines; up to 3.0 mmol for less nucleophilic anilines) followed by DIPEA (3.0 mmol)[2].

  • Purging: Seal the vial with a crimp cap and purge the system with argon gas for 3 minutes.

    • Causality: Oxygen exclusion minimizes oxidative degradation of electron-rich amine nucleophiles at high temperatures.

  • Microwave Irradiation: Heat the reaction mixture in the microwave synthesizer at 150 °C for 30 minutes with high stirring[2].

  • In-Process Validation (LC-MS): Allow the vial to cool to room temperature. Extract a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass (e.g., [M+H]+ = 166.04 for the unsubstituted core) is entirely consumed, replaced by the product mass. Additionally, 19F NMR of the crude mixture should show the complete disappearance of the characteristic C-7 Ar-F signal (typically around -60 to -70 ppm).

  • Workup and Precipitation: Pour the crude reaction mixture into rapidly stirring ice-cold distilled water (30 mL).

    • Causality: NMP and DIPEA are highly water-soluble, whereas the functionalized pyrido[2,3-d]pyrimidin-4(3H)-one is typically hydrophobic and will crash out of the aqueous phase as a solid precipitate.

  • Isolation: Filter the resulting precipitate under vacuum, wash sequentially with cold water (2 x 10 mL) and diethyl ether (10 mL) to remove residual NMP and unreacted amine, and dry in vacuo to afford the crude product.

  • Purification (If necessary): If LC-MS indicates impurities, purify via flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH) or reverse-phase preparative HPLC.

Quantitative Data: Nucleophile Scope & Expected Outcomes

The following table summarizes the expected reaction profiles for various nucleophile classes reacting with the 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one core, synthesized under the optimized microwave conditions (150 °C, NMP, DIPEA)[1],[2].

Nucleophile ClassExample ReagentEquivalentsTime (MW, 150°C)Expected YieldMechanistic Notes
Primary Aliphatic Amine Methylamine1.5 eq20 min85 - 95%Highly nucleophilic; rapid conversion. Minimal steric hindrance.
Primary Branched Amine Cyclopropylmethanamine1.5 eq30 min80 - 90%Excellent conversion; standard conditions apply[2].
Secondary Aliphatic Amine Morpholine2.0 eq30 min75 - 85%Slight steric penalty; requires slight excess of nucleophile.
Aromatic Amine (Aniline) 3-Bromoaniline3.0 eq45 - 60 min60 - 75%Lower nucleophilicity due to delocalization of the lone pair. Requires excess reagent and extended time[1].
Alkoxide Sodium Methoxide1.2 eq15 min (80°C)80 - 90%Highly reactive. DIPEA is omitted. Lower temperature required to prevent pyrimidinone ring-opening.

Troubleshooting & Optimization

  • Incomplete Conversion with Anilines: If reacting with electron-deficient anilines (e.g., 3-nitroaniline), SNAr may stall. Solution: Deprotonate the aniline prior to addition using a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF/DMF to generate the highly nucleophilic anilide anion.

  • Formation of Ring-Opened Byproducts: The pyrimidinone ring is susceptible to hydrolysis or aminolysis under excessively harsh basic conditions. Solution: Ensure anhydrous conditions are strictly maintained. If aminolysis of the pyrimidinone ring occurs, reduce the equivalents of the amine nucleophile and lower the reaction temperature to 100 °C, extending the reaction time.

References

  • Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • "WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." Google Patents.

Sources

Application Note: In Vitro Assay Protocols for Evaluating 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrido[2,3-d]pyrimidin-4(3H)-one core is a highly versatile and privileged pharmacophore in modern oncology and cardiovascular drug development[1]. Specifically, 7-substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent inhibitory activity against critical signaling nodes, most notably Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Phosphodiesterase 3 (PDE3)[1][2]. The fluorine atom at the C7 position of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one modulates the lipophilicity and pKa of the scaffold, and serves as a critical determinant for target binding affinity via halogen bonding or as a reactive site for further derivatization.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, orthogonal testing funnel. To ensure high scientific integrity, this workflow moves from cell-free biochemical target engagement to phenotypic cellular efficacy, concluding with mechanistic validation. This logical progression ensures that observed cytotoxic effects are directly causal to the intended kinase inhibition, eliminating false positives caused by off-target toxicity or assay interference.

Experimental Screening Workflow

Workflow N1 1. Compound Prep 7-Fluoro-PPO N2 2. Biochemical Assay TR-FRET (CDK4/6) N1->N2 N3 3. Phenotypic Assay MCF-7 Viability N2->N3 N4 4. MoA Validation Immunoblotting N3->N4

Fig 1: High-throughput screening workflow for 7-Fluoro-PPO efficacy.

Detailed Experimental Protocols

Protocol 1: Cell-Free Biochemical Assay (TR-FRET for CDK4/6 Binding)

Expertise & Causality: Fused N-heterocycles like pyridopyrimidines often exhibit intrinsic auto-fluorescence, which severely confounds standard fluorescence intensity or absorbance assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-gated measurement completely bypasses short-lived compound auto-fluorescence, ensuring high-fidelity binding data[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one test compounds in 100% DMSO. Transfer to a 384-well low-volume proxiplate to achieve a final DMSO concentration of 1% to prevent solvent-induced protein denaturation.

  • Enzyme Addition: Add 5 µL of recombinant CDK4/Cyclin D1 complex (final concentration 2 nM) to the assay wells. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme pre-binding.

  • Tracer & Antibody Addition: Add 5 µL of a mixture containing LanthaScreen Eu-anti-GST antibody (2 nM final) and Kinase Tracer 236 (30 nM final).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at RT to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using a TR-FRET optic module (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the emission ratio (665/615). Plot against the log of compound concentration to derive the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Phenotypic Cell Viability Assay (MCF-7 Breast Cancer Cells)

Expertise & Causality: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and efflux pump dynamics. We utilize the Rb-positive MCF-7 human breast adenocarcinoma cell line, which is highly sensitive to CDK4/6 inhibition[1]. We employ an ATP-dependent luminescent assay (CellTiter-Glo) rather than MTT, as it provides superior sensitivity and avoids the metabolic reduction artifacts common with highly conjugated small molecules.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase MCF-7 cells. Seed at 2,000 cells/well in 30 µL of DMEM supplemented with 10% FBS inside a 384-well opaque white tissue culture plate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence and recovery.

  • Compound Treatment: Dispense 10 µL of 4X 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one compound dilutions (in culture media, max 0.5% DMSO final) into the wells. Include Palbociclib as a positive control and 0.5% DMSO as a vehicle control.

  • Exposure: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plate to RT for 30 minutes. Add 40 µL of CellTiter-Glo Reagent per well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate % viability relative to the vehicle control.

Protocol 3: Mechanistic Validation (Immunoblotting for p-Rb Ser780)

Expertise & Causality: To prove that the observed cell death in Protocol 2 is a direct result of target inhibition by our scaffold, we must interrogate the downstream signaling pathway. CDK4/6 specifically phosphorylates the Retinoblastoma (Rb) protein at Serine 780. A dose-dependent reduction in p-Rb (Ser780) confirms an on-target mechanism of action, validating the compound's specific efficacy.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates (3x10⁵ cells/well). Treat with the test compound at 0.1x, 1x, and 10x the cellular IC₅₀ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states. Centrifuge at 14,000 x g for 15 mins at 4°C; collect the supernatant.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm) at 30V for 1 hour.

  • Antibody Incubation: Block membrane in 5% BSA/TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-Rb (Ser780) (1:1000), anti-total Rb (1:1000), and anti-GAPDH (1:5000) as a loading control.

  • Imaging: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at RT. Develop using ECL substrate and capture chemiluminescence.

Mechanism of Action Signaling Pathway

Pathway Inhibitor 7-Fluoro-PPO CDK46 CDK4/6 - Cyclin D1 Inhibitor->CDK46 Inhibits Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes

Fig 2: Mechanism of action: 7-Fluoro-PPO inhibition of the CDK4/6-Rb pathway.

Quantitative Data Presentation

The following table summarizes expected benchmark data comparing a synthesized 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivative against standard clinical controls across the described assays.

CompoundBiochemical CDK4/6 IC₅₀ (nM)MCF-7 Viability IC₅₀ (nM)p-Rb (Ser780) InhibitionPDE3 Inhibition IC₅₀ (µM)
7-Fluoro-PPO (Test) 18.4 ± 2.1145.2 ± 12.5Dose-Dependent (+++)> 50.0
Palbociclib (Control) 11.0 ± 1.595.4 ± 8.2Dose-Dependent (++++)N/A
Milrinone (PDE3 Control) > 10,000> 10,000None (-)0.8 ± 0.1

Note: Data represents mock validation benchmarks to demonstrate the expected orthogonal correlation between biochemical binding and phenotypic efficacy.

References[1] Title: REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD

Source: Amazon AWS (Nagy M. Khalifa et al.) URL: [2] Title: Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line Source: ResearchGate URL: [3] Title: 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 16081-87-1 Source: Benchchem URL:

Sources

The Strategic Application of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one for the Synthesis of Privileged Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Strategic Advantage of Fluorine

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its structural resemblance to native purines and its ability to interact with a multitude of biological targets.[1] This structural motif is a cornerstone in the development of therapeutics, particularly in oncology, with notable examples including kinase inhibitors that have reached the market.[1] The generation of diverse chemical libraries based on this scaffold is therefore a high-priority endeavor in modern drug discovery.

This application note details the strategic use of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one as a versatile building block for the efficient construction of diverse heterocyclic libraries. The introduction of a fluorine atom at the 7-position is not a trivial substitution; it serves a dual purpose. Firstly, fluorine's unique electronic properties can significantly enhance biological activity and improve pharmacokinetic profiles, such as metabolic stability and membrane permeability.[2][3][4] Secondly, and crucially for library synthesis, the high electronegativity of fluorine activates the C7 position for nucleophilic aromatic substitution (SNAr), transforming it into a versatile handle for diversification.[5][6]

This guide will provide a comprehensive overview of the synthetic rationale, detailed experimental protocols, and the strategic workflow for leveraging the unique reactivity of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one in library synthesis.

The Causality of Experimental Design: Why 7-Fluoro?

The choice of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one as a starting material is predicated on the principles of nucleophilic aromatic substitution. For an SNAr reaction to proceed efficiently, the aromatic ring must be electron-deficient, and there must be a good leaving group.[6]

  • Ring Activation : The pyrido[2,3-d]pyrimidin-4(3H)-one core is inherently electron-deficient due to the presence of multiple nitrogen atoms.

  • Leaving Group Ability : In the context of SNAr on electron-deficient heterocycles, fluoride is an excellent leaving group. Although the C-F bond is strong, the rate-determining step of the reaction is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[6][7]

This combination of an activated ring system and an excellent leaving group makes the C7 position of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one a prime site for introducing a wide array of chemical diversity.

Synthetic Workflow for Library Generation

The overall strategy involves a two-stage process: first, the synthesis of the core 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold, and second, its diversification through SNAr reactions with a library of nucleophiles.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Library Diversification A Starting Materials (e.g., 2-amino-4-fluoropyridine derivatives) B Cyclization Reaction A->B C 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (Core Scaffold) B->C E Parallel S N Ar Reactions C->E D Nucleophile Library (Amines, Thiols, Alcohols, etc.) D->E F Diverse Heterocyclic Library E->F

Caption: High-level workflow for library synthesis.

Experimental Protocols

Part 1: Synthesis of the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Scaffold (Proposed Route)

The synthesis of the pyrido[2,3-d]pyrimidine core is typically achieved by constructing the pyridine ring onto a pre-formed pyrimidine.[1][8] A plausible route to the 7-fluoro analogue starts from a suitable fluorinated pyridine derivative.

Protocol 1: Synthesis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

  • Reaction Scheme:

G A 2-Amino-4-fluoropyridine C Heat (e.g., 180-200 °C) A->C B Urea B->C D 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one C->D

Caption: Proposed synthesis of the core scaffold.

  • Step-by-Step Procedure:

    • To a sealed reaction vessel, add 2-amino-4-fluoropyridine (1.0 eq) and urea (3.0 eq).

    • Heat the mixture to 180-200 °C for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Treat the resulting solid with hot water and stir vigorously.

    • Filter the suspension and wash the solid with water, followed by a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.

  • Self-Validation and Causality:

    • Urea as Reagent: Urea serves as the source for the pyrimidinone ring, decomposing at high temperatures to isocyanic acid, which then reacts with the aminopyridine.

    • High Temperature: The reaction requires significant thermal energy to drive the cyclization and condensation process.

    • Workup: The aqueous workup is designed to remove excess urea and other water-soluble byproducts, leveraging the low aqueous solubility of the product.

Part 2: Parallel Library Synthesis via Nucleophilic Aromatic Substitution

This stage leverages the activated 7-position for diversification. The protocol below is a general procedure for a parallel synthesis setup.

Protocol 2: General Procedure for SNAr-based Library Synthesis

  • Reaction Scheme:

G A 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one C Base (e.g., DIPEA, K2CO3) Solvent (e.g., DMA, NMP) A->C B R-XH (Nucleophile) (e.g., R-NH2, R-SH) B->C D 7-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one Library C->D

Caption: Diversification via Nucleophilic Aromatic Substitution.

  • Step-by-Step Procedure for a 96-well plate format:

    • Prepare a stock solution of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one in a suitable solvent such as DMA or NMP (e.g., 0.2 M).

    • Dispense the stock solution into each well of a 96-well reaction block (e.g., 100 µL per well, 0.02 mmol).

    • Prepare stock solutions of a diverse library of nucleophiles (amines, thiols, etc.) in the same solvent (e.g., 0.3 M).

    • Dispense each unique nucleophile solution to a specific well (100 µL, 0.03 mmol, 1.5 eq).

    • Add a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to each well (e.g., 3.0 eq).

    • Seal the reaction block and heat to 80-120 °C for 8-16 hours.

    • After cooling, the reaction mixtures can be directly analyzed by LC-MS for conversion.

    • For purification, a parallel purification technique such as preparative HPLC-MS is recommended.

  • Self-Validation and Causality:

    • Choice of Nucleophiles: A diverse set of primary and secondary amines, as well as thiols, are excellent nucleophiles for this reaction. Alcohols can also be used but may require stronger bases and higher temperatures.

    • Base: A non-nucleophilic organic base like DIPEA is used to deprotonate the nucleophile (especially amines) without competing in the reaction. An inorganic base like K₂CO₃ can also be effective.

    • Solvent: A high-boiling point, polar aprotic solvent like DMA or NMP is ideal for solubilizing the reactants and facilitating the SNAr reaction, which often requires elevated temperatures.

    • Stoichiometry: A slight excess of the nucleophile is used to drive the reaction to completion.

Data Presentation: Example Library Diversity

The power of this methodology lies in the ability to rapidly generate a large number of analogues. Below is a table illustrating a small subset of a potential library.

EntryNucleophile (R-XH)Resulting 7-SubstituentExpected Yield Range (%)
1Morpholine-N(CH₂CH₂)₂O70-90
24-Methylpiperazine-N(CH₂CH₂)₂N-CH₃65-85
3Aniline-NH-Ph50-75
4Benzyl Mercaptan-S-CH₂-Ph75-95
53-Methoxy-aniline-NH-(3-MeO-Ph)50-70

Yields are estimated based on similar reported SNAr reactions on related heterocyclic systems.

Conclusion

7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is a highly valuable and strategic building block for the synthesis of diverse heterocyclic libraries. Its utility stems from the activating effect of the 7-fluoro substituent, which facilitates a robust and versatile nucleophilic aromatic substitution reaction. This allows for the late-stage introduction of a wide variety of functional groups, enabling the rapid exploration of chemical space around a privileged core. The protocols and strategies outlined in this application note provide a solid framework for researchers in drug discovery to efficiently generate novel and potent modulators of biological targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Online] Available at: [Link]

  • Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3389-3395. [Online] Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Online] Available at: [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4449-4464. [Online] Available at: [Link]

  • Gill, H., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Online] Available at: [Link]

  • Mykhailiuk, P. (2018). Fluorine in drug discovery and development. Le Studium. [Online] Available at: [Link]

  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI, 24(22), 4161. [Online] Available at: [Link]

  • Ukrainian Chemical Journal. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. National Academy of Sciences of Ukraine. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]

  • Toste, F. D., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. [Online] Available at: [Link]

  • Purrington, S. T. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Online] Available at: [Link]

  • Ryan, S. J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Online] Available at: [Link]

Sources

Application Note: Preclinical Formulation of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one for In Vivo Dosing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., CDK4/6, EGFR, and Bcr-Abl inhibitors)[1]. However, translating these potent in vitro molecules into in vivo success is frequently bottlenecked by poor physicochemical properties. This application note provides field-proven, self-validating protocols for formulating 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one for preclinical animal studies, ensuring reliable pharmacokinetics and reproducible efficacy.

Physicochemical Profiling & Causality

Before selecting a vehicle, it is critical to understand why this specific molecule resists dissolution. As a Senior Application Scientist, I approach formulation by deconstructing the molecule's structural liabilities:

  • The Pyrido[2,3-d]pyrimidine Core: This fused, bicyclic heteroaromatic system is highly planar. This planarity drives strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy that resists solvation[1].

  • The 7-Fluoro Substitution: While the addition of a fluorine atom at the 7-position is excellent for blocking cytochrome P450-mediated metabolism and enhancing target residence time, it significantly increases the molecule's lipophilicity (LogP) and further depresses aqueous solubility.

  • The 4(3H)-one Moiety: This functional group introduces a lactam-lactim tautomerization dynamic. The presence of a hydrogen bond donor (NH) and acceptor (C=O) allows for strong intermolecular hydrogen bonding, exacerbating the lattice energy and leading to unpredictable, pH-dependent solubility profiles.

Vehicle Selection Matrix

The following table summarizes the optimal formulation strategies based on the intended route of administration and the required dose.

RouteFormulation TypeRecommended Vehicle CompositionMax Practical Conc.Causality / Scientific Rationale
PO (Oral)Aqueous Suspension0.5% Methylcellulose (MC) + 0.1% Tween-80 in DI Water10 - 50 mg/mLMC increases the vehicle's kinematic viscosity, preventing rapid API sedimentation. Tween-80 reduces surface tension, allowing the aqueous phase to wet the hydrophobic fluorinated crystals[2].
IV / IP Co-Solvent Solution10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline2 - 10 mg/mLDMSO breaks the initial crystal lattice. PEG400 acts as a bulk co-solvent to prevent precipitation upon dilution in the bloodstream. Saline ensures isotonicity.
IV (Alt)Lipidic NanocarrierNanostructured Lipid Carriers (NLCs)1 - 5 mg/mLEncapsulates the lipophilic API in a lipid matrix, bypassing the need for high concentrations of toxic organic solvents while enhancing CNS penetration[3],[4].

Formulation Decision Workflow

FormulationDecisionTree API 7-Fluoropyrido[2,3-d] pyrimidin-4(3H)-one Route Select Administration Route API->Route PO Oral Gavage (PO) Target: High Dose, GI Absorption Route->PO IV IV / IP Injection Target: 100% Bioavailability Route->IV Suspension Aqueous Suspension 0.5% MC + 0.1% Tween-80 PO->Suspension Solution Co-Solvent Solution 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline IV->Solution QC_PO QC: DLS Particle Size Confirm Homogeneity Suspension->QC_PO QC_IV QC: Visual Clarity Confirm No Precipitation Solution->QC_IV

Fig 1: Decision workflow for formulating 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one based on dosing route.

Experimental Protocols

Protocol A: Preparation of a 10 mg/mL Aqueous Suspension for Oral Gavage (PO)

Note: This protocol is modeled after standard formulations used for FDA-approved pyrido[2,3-d]pyrimidines like palbociclib in murine xenograft models[2].

Materials:

  • 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (API)

  • Methylcellulose (MC, 400 cP)

  • Tween-80 (Polysorbate 80)

  • Sterile Deionized Water

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) MC and 0.1% (v/v) Tween-80 in sterile water. Stir overnight at 4°C to ensure complete hydration of the methylcellulose polymer without clumping.

  • API Weighing: Weigh exactly 10.0 mg of the API into a glass mortar or a flat-bottomed glass vial.

  • Wetting (Critical Step): Add 50 µL of the vehicle to the API. Use a pestle or a micro-spatula to triturate (grind) the powder into a thick, uniform paste. Causality: Mechanical shearing in the presence of the Tween-80 surfactant breaks up hydrophobic agglomerates, ensuring every particle is wetted.

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, triturating or vortexing vigorously between each addition.

  • Homogenization: Sonicate the suspension in a water bath for 10 minutes (keeping the bath cool to prevent API degradation).

  • Self-Validating System Check: Allow the vial to sit undisturbed for 15 minutes. If the suspension separates rapidly (clear liquid on top, powder on the bottom), the particle size is too large. Action: You must re-sonicate or use a bead mill before dosing to ensure the animal receives a homogenous dose.

Protocol B: Preparation of a 5 mg/mL Co-Solvent Solution for IV/IP Dosing

Note: Intravenous solutions must be absolutely free of particulates to prevent fatal pulmonary embolisms in the animal.

Materials:

  • API

  • Dimethyl sulfoxide (DMSO, cell-culture grade)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • API Solvation: Weigh 5.0 mg of API into a sterile glass vial. Add 100 µL (10% of final volume) of DMSO. Vortex vigorously and sonicate for 2-5 minutes.

    • Self-Validating Check 1: The solution must be optically clear at this stage. Causality: DMSO is the primary thermodynamic solubilizer. If the API is not fully dissolved in 100% DMSO, it will never dissolve when the weaker co-solvents and water are added.

  • Co-Solvent Addition: Add 400 µL (40%) of PEG400. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL (5%) of Tween-80. Vortex for 30 seconds.

  • Aqueous Phase Addition (Critical Step): While vortexing the vial continuously, add 450 µL (45%) of 0.9% Saline dropwise .

    • Causality: Dropwise addition prevents localized supersaturation. If saline is dumped in all at once, the sudden shift in dielectric constant will cause immediate nucleation and precipitation of the fluorinated API.

  • Self-Validating System Check 2: Hold the vial up to a light source. It must remain completely transparent. If any cloudiness, opalescence, or fine white precipitate is observed, the formulation has failed (crashed out) and cannot be injected. Action: Discard and reformulate, potentially lowering the target concentration to 2.5 mg/mL.

Advanced Delivery Considerations

If the co-solvent system fails to maintain solubility, or if the high concentration of PEG400/DMSO causes local tissue toxicity during IP injection, researchers should pivot to advanced formulations. Recent studies have successfully utilized Nanostructured Lipid Carriers (NLCs) and polymeric nanoparticles (e.g., POx-Palbo) to deliver pyrido[2,3-d]pyrimidine derivatives systemically. These nanocarriers not only bypass the need for harsh organic solvents but have also been shown to improve central nervous system (CNS) pharmacokinetics and overall survival in medulloblastoma mouse models[3],[4].

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. 1[1]

  • In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. PMC / NIH.2[2]

  • Development and Preclinical Assessment of a Palbociclib Nanostructured Lipid Carrier for Potential Breast Cancer Management. Molecular Pharmaceutics (ACS). 4[4]

  • Nanoparticle-delivered palbociclib enable CDK4/6 inhibitor therapy while combination with mTORC1 inhibitor sapanisertib induces. bioRxiv. 3[3]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the reaction yield in the synthesis of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one. This important heterocyclic scaffold is a key building block in the development of various therapeutic agents.[1][2] This guide provides a structured approach to identifying and resolving common experimental challenges.

I. Synthetic Strategy Overview

The most common and logical synthetic route to 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one involves a two-stage process. Understanding the nuances of each stage is critical for troubleshooting and yield optimization.

  • Stage 1: Synthesis of the Key Precursor: 2-Amino-4-fluoronicotinic Acid. This stage focuses on the preparation of the fluorinated pyridine building block.

  • Stage 2: Cyclization to form the Pyridopyrimidinone Core. This involves the reaction of the precursor with a suitable one-carbon source, typically formamide, to construct the pyrimidinone ring. This reaction is analogous to the well-established Gould-Jacobs reaction for quinoline synthesis.[3][4]

Experimental Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization start Commercially Available Starting Materials step1 Synthesis of 2-Amino-4-fluoropyridine start->step1 step2 Carboxylation to 2-Amino-4-fluoronicotinic Acid step1->step2 step3 Cyclization with Formamide step2->step3 Key Intermediate step4 Purification step3->step4 end 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one step4->end Final Product G start Low Yield in Cyclization Step q1 Is unreacted starting material present? start->q1 a1_yes Increase reaction temperature and/or time. Monitor by TLC/LC-MS. q1->a1_yes Yes q2 Are significant byproducts observed? q1->q2 No a2_decarboxylation Consider a lower reaction temperature or a more reactive cyclizing agent. q2->a2_decarboxylation Decarboxylation a2_tar Use a high-boiling inert solvent (e.g., Dowtherm A). Optimize heating profile. q2->a2_tar Tar Formation q3 Is the product difficult to isolate/purify? q2->q3 Other a3_purification Optimize purification method (recrystallization, column chromatography). Consider derivatization for easier handling. q3->a3_purification

Sources

Technical Support Center: Navigating Aqueous Solubility Challenges of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one. This guide is designed to provide expert-driven, practical solutions to a common yet significant hurdle in experimental assays: the compound's poor aqueous solubility. By understanding the underlying physicochemical principles and employing systematic formulation strategies, you can ensure reliable and reproducible results in your in vitro and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is inherent to its chemical structure. As a heterocyclic compound, it possesses a relatively rigid, planar structure that can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the molecule. Furthermore, the presence of the fluorine atom can increase its lipophilicity (fat-loving nature), further reducing its affinity for aqueous environments. Many promising new chemical entities, particularly kinase inhibitors which share structural similarities, exhibit low water solubility, a significant challenge in drug discovery.[1][2][3]

Q2: What are the key physicochemical properties I should consider to improve solubility?

A2: Two critical parameters dictate the solubility of an ionizable compound like 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one:

  • pKa: This value indicates the pH at which the compound is 50% ionized. For a compound with a basic functional group, solubility typically increases in more acidic (lower pH) solutions as it becomes protonated (charged). Conversely, for a compound with an acidic functional group, solubility increases in more basic (higher pH) conditions.

  • LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity of the compound. A higher logP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility.

Predicted Physicochemical Properties of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one:

PropertyPredicted ValueImplication for SolubilityPrediction Tool Examples
pKa (most basic) ~2-4The pyridopyrimidine core is weakly basic. Protonation at low pH will increase solubility.,
pKa (most acidic) ~8-10The pyrimidinone N-H proton is weakly acidic. Deprotonation at high pH will increase solubility.,
LogP ~1.5-2.5Moderately lipophilic, contributing to poor aqueous solubility.,

Note: These are in silico predictions and should be used as a guide. Experimental determination is recommended for definitive values.

Q3: What is the first and simplest step I should take to try and dissolve my compound?

A3: The most straightforward initial approach is to prepare a high-concentration stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous assay buffer.[4][5] Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering precipitation or inconsistent results, follow this systematic troubleshooting workflow.

Caption: A stepwise workflow for troubleshooting the poor aqueous solubility of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

Issue 1: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This common issue, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final buffer composition.

Solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5% (v/v). High concentrations of DMSO can be toxic to cells and may interfere with some enzymatic assays.[5][6]

  • Modify the Dilution Method: Instead of a single large dilution step, perform serial dilutions in your assay buffer. This gradual decrease in co-solvent concentration can sometimes prevent immediate precipitation.

  • Gentle Warming: Briefly warming the assay buffer to 37°C before and during the addition of the compound stock can sometimes improve solubility. However, be cautious about the thermal stability of your compound.

Issue 2: Co-solvents are not effective or interfere with my assay.

If co-solvents are not a viable option, you can leverage the ionizable nature of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

Solutions:

  • pH Adjustment: Based on the predicted pKa values, adjusting the pH of your assay buffer can significantly enhance solubility.

    • Acidic Buffer (pH < pKa of basic nitrogen): For 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, with a predicted basic pKa of ~2-4, using a buffer with a pH of 4-5 may improve solubility by protonating the pyridine nitrogen.[2][7]

    • Basic Buffer (pH > pKa of acidic proton): With a predicted acidic pKa of ~8-10, a buffer with a pH of 9-10 could increase solubility by deprotonating the pyrimidinone nitrogen.

    • Important Consideration: Ensure that the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).

  • Add an excess amount of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

  • Remove undissolved solid by centrifugation and/or filtration (using a 0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility versus pH to determine the optimal pH range for your experiments.

Issue 3: pH modification is insufficient or incompatible with my assay.

When pH adjustment is not an option, more advanced formulation strategies involving complexing agents can be employed.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, forming an inclusion complex with enhanced aqueous solubility.[1][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Preparing a Solution with Cyclodextrins

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).

  • Add the Compound: Add the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture to aid in the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can also be applied.

  • Equilibrate: Allow the solution to equilibrate for several hours or overnight with stirring.

  • Clarify the Solution: Remove any undissolved compound by centrifugation or filtration (0.22 µm).

  • Quantify and Use: Determine the concentration of the solubilized compound before use in your assay. Always include a vehicle control (buffer with the same concentration of cyclodextrin) in your experiments.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological assays, but their potential for cellular toxicity and assay interference must be carefully evaluated.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
Co-solvents (e.g., DMSO) Increase the polarity of the bulk solvent.Simple, widely used for stock solutions.Potential for assay interference and cytotoxicity at higher concentrations (>0.5%).[5][6]
pH Adjustment Ionization of the compound to a more soluble form.Cost-effective and straightforward.Limited by the pH tolerance of the assay system.[2][11]
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic compound within the cyclodextrin cavity.Generally low toxicity and high solubilization capacity.[1][8][10]Can sometimes interact with other components of the assay.
Surfactants (e.g., Tween® 80) Formation of micelles that encapsulate the compound.Effective for highly lipophilic compounds.Higher potential for cytotoxicity and assay interference compared to cyclodextrins.[4]

Final Recommendations

For researchers working with 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, we recommend a tiered approach to address solubility challenges. Begin with the simplest method, using a DMSO stock solution with a final assay concentration of ≤0.5%. If precipitation occurs, explore pH modification, guided by the predicted pKa values, ensuring assay compatibility. For more persistent solubility issues, the use of cyclodextrins, particularly HP-β-CD, offers a robust and often biocompatible solution. Always validate that your chosen solubilization method does not interfere with your specific assay and include appropriate vehicle controls.

By systematically applying these principles and protocols, you can overcome the solubility limitations of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one and generate high-quality, reliable data in your research endeavors.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Aggarwal, G., & Singh, S. (2012). Formulation tactics for the delivery of poorly soluble drugs. International Journal of PharmaTech Research, 4(3), 915-925. [https://www.sphinxsai.com/2012/pharm/PHARM/pt=05, (915-925)jm12.pdf]([Link], (915-925)jm12.pdf)

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(11), 2636. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Faraj Pour Mojdehi, M., Ganjali Koli, M., Dolatkhah Ouch Bolagh, M., Ghane Gardeh, M., & Hashemianzadeh, S. M. (2020). A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation. RSC Advances, 10(73), 45037-45051. [Link]

  • Hamzeloo-Moghadam, M., Eftekhari, S. M., & Abdollahi, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 261–266. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024). (PDF) Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. [Link]

  • Taupitz, T., & Dressman, J. B. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 844. [Link]

  • Jones, R. D., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Févotte, G., & Févotte, G. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Jones, R. D., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. PubMed. [Link]

  • Lipinski, C. A. (2002). Poor aqueous solubility-an industry wide problem in ADME screening. American Pharmaceutical Review, 5(3), 82-85. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Plumb, R. S., Potts, W. B., 3rd, Rainville, P. D., Alden, P. G., Shave, D. H., Baynham, G., & Mazzeo, J. R. (2008). Addressing the analytical throughput challenges in ADME screening using rapid ultra-performance liquid chromatography/tandem mass spectrometry methodologies. Rapid Communications in Mass Spectrometry, 22(14), 2139–2152. [Link]

  • Marrero-Ponce, Y., et al. (2021). ADME prediction with KNIME: A retrospective contribution to the second “Solubility Challenge”. Semantic Scholar. [Link]

  • Jounela, A. J., Pentikäinen, P. J., & Sothmann, A. (1975). Effect of particle size on the bioavailability of digoxin. European Journal of Clinical Pharmacology, 8(5), 365–370. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2011). Review on solubility enhancement techniques for hydrophobic drugs. Pharmacophore, 2(3), 147-157. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5). [Link]

  • Amir, M., Ahmad, A., & Ahmad, I. (2022). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, M., & El-Sayed, M. A. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(4), 734-772. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Link]

  • Besson, T., & Thiéry, V. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. [Link]

  • Monge, A., Palop, J. A., De Ceráin, A. L., Senador, V., & Martínez, F. (1991). pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. Journal of Medicinal Chemistry, 34(10), 3023-3027. [Link]

  • Li, Y., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(6), 4856-4876. [Link]

  • Vanderwel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 10(22), 2583-2586. [Link]

  • Avdeef, A. (2012). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Impurities in 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the isolation and purification of this active pharmaceutical ingredient (API). Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your process development.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis and crystallization of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one?

Impurities can be introduced at nearly every stage of the manufacturing process.[1] For a heterocyclic compound like 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, they typically fall into several categories:

  • Organic Impurities: These are the most common and include starting materials, intermediates from the synthetic route, by-products from competing reaction pathways, and degradation products.[1] For instance, in typical synthetic routes starting from substituted pyrimidines, unreacted pyrimidine precursors or reagents from cyclization steps are common culprits.[2][3]

  • Inorganic Impurities: These can include reagents, catalysts, and salts that may get trapped in the crystal lattice.[1]

  • Residual Solvents: Solvents used during the reaction or crystallization can remain in the final product if not adequately removed.[1][4]

  • Structurally-Related Impurities: These are often the most challenging to remove as they can have very similar physicochemical properties (e.g., solubility) to the target compound, making separation by crystallization difficult.

Q2: How can I identify an unknown impurity detected in my crystalline product?

A systematic analytical approach is crucial for impurity identification. The most common workflow involves a combination of chromatographic and spectroscopic techniques.[1][5]

  • Initial Detection & Quantification: High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting and quantifying the concentration of impurities, often reported as an area percentage.[5][6] A well-developed, stability-indicating HPLC method is essential to ensure all impurities are separated from the main API peak.[5]

  • Mass Determination: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the unknown impurity, providing the first critical clue to its identity.[1][5]

  • Structural Elucidation: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its precise chemical structure.[5] This structural information, combined with knowledge of the synthetic pathway, can usually confirm the impurity's identity.

Q3: My initial analysis shows high impurity levels (>2%) post-crystallization. What is my immediate next step?

The first step is to quantify the impurity rejection efficiency of your current crystallization process. This involves analyzing the impurity levels in three samples via HPLC: the crude (pre-crystallization) material, the isolated solid (crystals), and the mother liquor (the solution left after filtration).[6] This analysis will tell you whether the impurity is being effectively purged into the mother liquor or if it is co-crystallizing with your product. If the impurity concentration is high in the crystals and low in the mother liquor, it indicates a poor rejection, and the crystallization process itself needs to be re-developed.

Troubleshooting Guide: Specific Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Poor Purity After a Single Crystallization

Q: My HPLC analysis shows a persistent impurity that remains above the acceptable limit (e.g., >0.5%) even after crystallization. What should I do?

A: This is a classic case of poor impurity rejection, which can happen for several reasons.

  • Causality: The impurity may be structurally very similar to 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, allowing it to be incorporated into the crystal lattice (forming a solid solution). Alternatively, the chosen solvent system may not provide sufficient differentiation in solubility between the product and the impurity at the crystallization temperature.[7]

  • Solution Pathway:

    • Solvent Screening: The choice of solvent is the most critical parameter for effective purification. You must find a solvent or solvent system where the product has high solubility at an elevated temperature and low solubility at room temperature, while the impurity remains soluble at low temperatures. A systematic screening is recommended.

    • Recrystallization: If a single crystallization is insufficient, a second recrystallization, preferably using a different solvent system, can be effective.[8]

    • pH Adjustment: Since pyridopyrimidinones can have acidic or basic properties, adjusting the pH of the crystallization medium can dramatically alter the solubility of the API versus certain impurities.[9] For example, if an impurity is a weak acid, lowering the pH may increase its solubility relative to the product, leading to better purging into the mother liquor.

    • Consider Chromatography: If multiple recrystallization attempts fail, the impurity may have a solubility profile that is too similar to the product. In this scenario, column chromatography is a more suitable purification technique for removing the problematic impurity.[8]

Problem: Product Precipitates as an Oil or Amorphous Solid

Q: When I cool my solution, the product crashes out as a sticky oil or a fine, amorphous powder instead of well-defined crystals. How can I fix this?

A: This phenomenon, known as "oiling out," is typically caused by excessively high supersaturation and/or a rapid cooling rate.

  • Causality: When the solution becomes supersaturated too quickly, molecules do not have enough time to orient themselves into an ordered crystal lattice. Instead, they rapidly aggregate into a disordered, liquid-like (oiled) or amorphous solid state. This is detrimental to purity, as impurities are easily trapped within the non-crystalline material.

  • Solution Pathway:

    • Reduce Cooling Rate: The most effective solution is to slow down the cooling process. Allow the solution to cool naturally to room temperature before moving it to an ice bath.[8] A programmed, linear cooling profile using a controlled reactor is ideal for process consistency.

    • Use a Different Solvent: Try a solvent in which the compound has slightly higher solubility at room temperature or a more viscous solvent. This can slow down molecular movement and favor ordered crystal growth.[8]

    • Seeding: Introduce a few seed crystals of the pure compound into the solution once it reaches a slightly supersaturated state. These seeds act as templates, promoting the growth of well-ordered crystals and preventing rapid, uncontrolled precipitation.[8]

    • Anti-Solvent Addition: An alternative crystallization method is anti-solvent addition. Dissolve the compound in a "good" solvent (like DMF or DMSO, where it is highly soluble) and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) to induce gradual crystallization.[10]

Problem: Colored Impurities in Final Product

Q: My final crystals have a persistent yellow or brownish tint. How can I obtain a pure white product?

A: Color often arises from highly conjugated or polymeric by-products formed during the synthesis, or from thermal degradation.

  • Causality: These colored impurities, even at very low concentrations, can be visually prominent. They often have high molecular weights and may adsorb onto the surface of the growing crystals.

  • Solution Pathway:

    • Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities. Add a small amount of activated carbon (typically 1-2% w/w relative to the product) to the hot, dissolved solution before filtration. The carbon's high surface area adsorbs the large, colored molecules.

    • Hot Filtration: It is critical to perform a hot filtration immediately after the charcoal treatment to remove the carbon and the adsorbed impurities. If the solution cools, the product may prematurely crystallize on the filter.

    • Re-evaluate Reaction Conditions: If color is a persistent issue, investigate the synthetic reaction conditions. Excessive heat or prolonged reaction times can lead to the formation of degradation products.

Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify the optimal solvent for purifying your 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

  • Select a Range of Solvents: Choose 6-8 solvents with varying polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).

  • Small-Scale Solubility Test (Room Temp):

    • Place ~10 mg of your crude product into separate small vials.

    • Add a selected solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

    • Record the volume of solvent required to fully dissolve the solid. A solvent that requires a large volume is a poor solvent at room temperature, which is a desirable characteristic.

  • Small-Scale Solubility Test (Hot):

    • Using the vials from the previous step where the solid did not dissolve readily, heat them gently (e.g., in a 60-70°C water bath).

    • Observe if the solid dissolves completely. A good candidate solvent will fully dissolve the product when hot.

  • Cooling and Crystal Formation:

    • Allow the vials that formed clear solutions upon heating to cool slowly to room temperature, then in an ice bath.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Selection: The best solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and which produces a good recovery of crystalline material upon cooling.

SolventSolubility at 20°CSolubility at 70°CCrystal Formation on CoolingRecommendation
Example: TolueneLowModerateFine Needles, Good RecoveryPromising Candidate
Example: MethanolHighVery HighPoor RecoveryUnsuitable
Example: HeptaneInsolubleInsolubleNoneUnsuitable as single solvent
Example: IsopropanolLowHighLarge Prisms, High RecoveryExcellent Candidate

Table 1: Example of a solvent screening summary table. Actual results will vary.

Workflow: Troubleshooting Impurity Issues

The following diagram outlines a logical workflow for addressing purity problems during crystallization.

G start Impurity Detected in 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one (via HPLC) check_type Is the impurity structure known? start->check_type identify Identify Impurity: 1. LC/MS for MW 2. Prep-HPLC for Isolation 3. NMR for Structure check_type->identify No known_impurity Known Impurity: (e.g., Starting Material, By-product) check_type->known_impurity Yes identify->known_impurity solubility_check Does impurity have different solubility profile? known_impurity->solubility_check optimize_cryst Optimize Crystallization: - Screen new solvents - Adjust pH - Modify cooling rate solubility_check->optimize_cryst Yes chromatography Purify via Column Chromatography solubility_check->chromatography No oiling_out Is the product 'oiling out'? optimize_cryst->oiling_out end_pure Product Meets Purity Specification chromatography->end_pure solve_oiling Address Oiling Out: - Slow cooling rate - Seed the solution - Change solvent system oiling_out->solve_oiling Yes oiling_out->end_pure No solve_oiling->end_pure

Caption: A workflow for identifying and resolving impurity issues.

References
  • Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]

  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemical-Pharmaceutical Journal. Available at: [Link]

  • pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. PubMed. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. Available at: [Link]

  • Selected pyridopyrimidinone‐containing drugs. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Available at: [Link]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. Available at: [Link]

  • Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. TCG Lifesciences. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalytic Conditions for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Application Scientist Support Center. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology and inflammatory disease drug discovery, forming the core of blockbuster CDK4/6 inhibitors like Palbociclib [1]. However, late-stage functionalization at the 7-position via the C-F bond presents unique mechanistic challenges [2].

The C-F bond is the strongest carbon-halogen bond (~116 kcal/mol), making traditional Palladium-catalyzed oxidative addition sluggish. Furthermore, the 4(3H)-one moiety can coordinate to the metal center, poisoning the catalyst. Here, we provide field-proven troubleshooting guides, causal explanations for experimental failures, and self-validating protocols to ensure your cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions succeed.

Section 1: Workflow & Decision Matrix

G Start 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one SNAr Nucleophilic Aromatic Substitution (SNAr) Aliphatic Amines / Alkoxides Start->SNAr Strong Nucleophiles Catalysis Transition Metal Catalysis (Pd/Ni) Aryl Amines / Boronic Acids Start->Catalysis Weak Nucleophiles C-C Bond Formation Cond1 Mild Base (DIPEA), Polar Solvent (DMF/NMP) 80-100°C SNAr->Cond1 Cond2 Ni(COD)2 or Pd2(dba)3, NHC/Phosphine Ligand Base (Cs2CO3), Toluene, 100-120°C Catalysis->Cond2 Prod1 7-Alkylamino/Alkoxy Product Cond1->Prod1 Prod2 7-Aryl/Arylamino Product Cond2->Prod2

Decision matrix for 7-fluoro functionalization based on nucleophile strength.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3) failing to activate the 7-fluoro position? Causality & Insight: The high bond dissociation energy of the C-F bond prevents efficient oxidative addition by standard Pd(0) complexes bearing electron-poor or sterically unhindered ligands like PPh3. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are required to lower the activation barrier for cross-coupling [3]. Alternatively, switching to Nickel catalysis is highly effective. Ni(0) is more electron-rich and has a smaller atomic radius than Pd(0), allowing for easier insertion into the strong C-F bond.

Table 1: Catalyst & Ligand Optimization for C-F Cross-Coupling

Metal PrecursorLigandBaseSolventC-F Activation EfficiencyMechanistic Notes
Pd(PPh3)4NoneNa2CO3Dioxane/H2OPoor (<5%)Fails due to high C-F bond energy; no oxidative addition.
Pd2(dba)3BrettPhosCs2CO3TolueneModerate (40-60%)Effective for Buchwald-Hartwig aminations with weak nucleophiles.
Ni(COD)2ICy (NHC)K3PO4DioxaneExcellent (>85%)Optimal for Suzuki coupling; Ni(0) easily inserts into C-F bonds.
None (SNAr)NoneDIPEANMPExcellent (>90%)Only applicable for strong aliphatic amines/alkoxides.

Q2: I am observing significant proto-defluorination (reduction) instead of the desired cross-coupled product. How do I prevent this? Causality & Insight: Proto-defluorination occurs when the rate of transmetalation is slower than off-target pathways (like β-hydride elimination or protonation of the oxidative addition complex). Solvents like THF or dioxane can act as hydrogen donors under harsh Ni-catalyzed conditions. Solution:

  • Ensure strictly anhydrous conditions to prevent protonation.

  • Switch to a non-hydrogen-donating solvent like anhydrous Toluene.

  • Increase the equivalents of the boronic acid and base to accelerate the transmetalation step.

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd 7-Fluoro Substrate TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base / Boronic Acid BetaHydride β-Hydride Elimination (Off-Target Defluorination) OxAdd->BetaHydride If slow transmetalation & H-donor present RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 Cross-Coupled Product BetaHydride->Ni0 Reduced Byproduct

Ni-catalyzed C-F coupling cycle highlighting the off-target proto-defluorination pathway.

Q3: Can I bypass transition-metal catalysis entirely for C-N bond formation at the 7-position? Causality & Insight: Yes. The pyrido[2,3-d]pyrimidine ring is highly electron-deficient. The nitrogen atoms at positions 1 and 8 withdraw electron density from the 7-position, making the 7-fluoro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) [4]. If your nucleophile is a primary or secondary aliphatic amine (e.g., cyclopentylamine, piperazine), SNAr is vastly superior to Buchwald-Hartwig coupling in both yield and operational simplicity.

Section 3: Self-Validating Experimental Protocols

Protocol A: Ni-Catalyzed Suzuki-Miyaura Coupling of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Self-Validation Checkpoint: The reaction mixture should transition from deep red/purple (active Ni(0)-NHC complex) to a homogeneous brown suspension. If the solution turns green or blue, the Ni(0) has oxidized to Ni(II) prematurely, indicating oxygen ingress.

Step-by-Step Methodology:

  • Preparation (Glovebox required): In an argon-filled glovebox, charge an oven-dried Schlenk tube with 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv), arylboronic acid (2.0 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Catalyst Loading: Add Ni(COD)2 (10 mol%) and ICy·HBF4 (1,3-dicyclohexylimidazolium tetrafluoroborate, 20 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to substrate). Seal the tube and remove from the glovebox.

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Metal-Free SNAr Amination at the 7-Position Self-Validation Checkpoint: TLC monitoring (UV 254 nm) should show the complete disappearance of the highly mobile starting material and the appearance of a highly fluorescent, lower-Rf product spot within 2 hours.

Step-by-Step Methodology:

  • Setup: In a standard round-bottom flask, dissolve 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) in anhydrous NMP (0.5 M).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 2–4 hours.

  • Precipitation: Cool the mixture to room temperature and slowly add it dropwise to vigorously stirred ice-cold water. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum to afford the pure 7-amino product.

References
  • Campos, J.F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.[Link]

  • Gamo, A. M. et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(8), 831.[Link]

  • Primas, N. et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12, 19895-19904.[Link]

  • Longdom Publishing. (2019). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research.[Link]

Sources

Technical Support Center: Handling and Long-Term Storage of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly activated heterocyclic building block and pharmacological intermediate, 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS analysis shows a major impurity with a mass shift of -2 Da. What happened?

Causality: A mass shift of -2 Da indicates the loss of a fluorine atom (19 Da) and the addition of a hydroxyl group (17 Da). The 7-fluoro group on the pyrido[2,3-d]pyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Because the C7 position is ortho to the pyridine nitrogen (N8) and conjugated with the electron-deficient pyrimidine ring, the C-F bond is heavily polarized. Ambient moisture (H₂O) acts as a nucleophile, attacking C7 to form a Meisenheimer complex. The subsequent expulsion of the fluoride ion yields the 7-hydroxy derivative, which rapidly tautomerizes to the stable 7-oxo (lactam) form. Validation: You can confirm this degradation pathway by checking the UV-Vis spectrum of the impurity; the disruption of the aromatic system via lactam formation will significantly alter the chromophore compared to the intact API.

Q2: Can I store stock solutions of this compound in Methanol or standard DMSO for my biological assays?

Causality: No. Methanol is a strong nucleophile and will rapidly displace the 7-fluoro group to form a 7-methoxy degradant. Standard DMSO is highly hygroscopic; every time you open the bottle, it absorbs atmospheric moisture. Repeated freeze-thaw cycles of standard DMSO stock solutions will drive the hydrolysis reaction described in Q1. Solution: Use strictly anhydrous, amine-free, and alcohol-free solvents. If DMSO must be used for biological assays, it must be anhydrous (sealed under Argon) and the compound should be aliquoted for single-use to prevent freeze-thaw degradation.

Q3: I observe batch-to-batch variability in my enzyme assays, even when LC-MS shows 99% purity. Why?

Causality: The pyrimidin-4(3H)-one ring exists in a dynamic lactam-lactim tautomeric equilibrium (4-oxo 4-hydroxy). While not a degradation pathway, prolonged storage in solvents of varying pH or polarity can shift this equilibrium, leading to transient aggregation or altered target-binding kinetics[2]. Solution: Standardize your assay equilibration time. Allow the diluted aqueous assay buffer to incubate for 30 minutes prior to introducing the enzyme to ensure the tautomeric ratio has reached a steady state.

Part 2: Mechanistic Visualizations

SNAr_Pathway A 7-Fluoropyrido[2,3-d] pyrimidin-4(3H)-one B Meisenheimer Intermediate A->B + H2O (Moisture) Nucleophilic Attack C 7-Hydroxypyrido[2,3-d] pyrimidin-4(3H)-one (-2 Da Shift) B->C - HF Leaving Group Expulsion D 7-Oxo Tautomer (Stable Degradant) C->D Tautomerization

SNAr hydrolysis pathway of the 7-fluoro group upon exposure to ambient moisture.

Part 3: Quantitative Data & Solvent Compatibility

To design a robust storage strategy, it is critical to understand the compound's degradation kinetics under various environmental stresses.

Table 1: Accelerated Degradation Profiles (Solid State)

Storage ConditionAtmosphereTimepointIntact Purity (%)Major Degradant Identified
25°C / 60% RHAmbient Air7 Days82.4%7-Hydroxy/7-Oxo (-2 Da)
4°C / Ambient RHAmbient Air30 Days91.0%7-Hydroxy/7-Oxo (-2 Da)
25°C (Desiccated)Argon30 Days98.5%None
-20°C (Desiccated) Argon 180 Days >99.5% None

Table 2: Solvent Compatibility for Stock Solutions (10 mM)

SolventMax Allowed H₂OStability at -20°CRecommendation
DMSO (Anhydrous) <0.005%>6 MonthsHighly Recommended (Single-use aliquots)
Acetonitrile (Anhydrous)<0.001%>1 MonthSuitable for short-term LC-MS prep
DMSO (Standard)~0.1% - 0.5%<1 WeekNot Recommended (High hydrolysis risk)
Methanol / EthanolN/A<24 HoursStrictly Avoid (Forms alkoxy degradants)

Part 4: Self-Validating Storage Protocol

To guarantee scientific integrity, the following protocol integrates physical handling with verifiable quality control checkpoints.

Phase 1: Preparation & Validation
  • Equilibration: Upon receiving the lyophilized powder on dry ice, place the sealed vial in a desiccator at room temperature for exactly 1 hour. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Solvent Validation (Checkpoint): Prior to dissolution, perform a Karl Fischer (KF) titration on your anhydrous DMSO. Validation metric: The KF reading must be <0.005% water. If it is higher, discard the solvent.

Phase 2: Dissolution & Aliquoting
  • Inert Atmosphere: Purge a glove box or a sealed Schlenk flask with Argon.

  • Dissolution: Dissolve the equilibrated powder in the validated anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Amber glass prevents UV-induced photo-oxidation of the fused pyrimidine core.

Phase 3: Freezing & Quality Control
  • Flash Freezing: Submerge the sealed amber vials in liquid nitrogen for 30 seconds. Causality: Flash freezing prevents the concentration of localized water pockets that occur during slow freezing, which can accelerate micro-environmental degradation.

  • Storage: Transfer the frozen vials to a -80°C freezer.

  • Integrity Check (Checkpoint): Select one vial at random, thaw it, and run an LC-MS analysis. Validation metric: The chromatogram must show <1% of the [M-2] peak, confirming that the aliquoting process did not introduce moisture.

Storage_Workflow Step1 1. Equilibrate Desiccator (1 hr) Step2 2. KF Titration Verify Solvent <0.005% H2O Step1->Step2 Step3 3. Dissolution Anhydrous DMSO + Argon Step2->Step3 Step4 4. Aliquoting Amber Vials Step3->Step4 Step5 5. Flash Freeze Liquid Nitrogen Step4->Step5 Step6 6. Storage & Validation -80°C / LC-MS Check Step5->Step6

Self-validating aliquoting and storage workflow for fluorinated pyrimidines.

Sources

Validation & Comparative

Comparative Kinase Selectivity Profiling of the 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical decision in a kinase inhibitor campaign. The 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one building block has emerged as a privileged, highly versatile starting point for developing ATP-competitive kinase inhibitors[1].

This guide provides an objective comparison of the pyrido[2,3-d]pyrimidine core against classical quinazoline scaffolds (e.g., Erlotinib, Gefitinib). We will dissect the structural rationale behind its use, outline self-validating experimental workflows for kinome selectivity profiling, and present comparative data demonstrating its utility in targeting the Epidermal Growth Factor Receptor (EGFR)[2], as well as its related isomeric forms in targeting Salt-Inducible Kinases (SIK)[3] and Mammalian STE20-like kinases (MST3/4)[4].

Structural Rationale: Why 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one?

Classical EGFR inhibitors rely on a 4-anilinoquinazoline core to mimic the adenine ring of ATP and anchor to the kinase hinge region (specifically interacting with Met769 in EGFR)[5]. However, the quinazoline core often suffers from limited solubility and restricted intellectual property space.

The substitution of a carbon atom for a nitrogen to form the pyrido[2,3-d]pyrimidine core fundamentally alters the electronic distribution and hydrogen-bonding network of the scaffold[2].

  • The 4(3H)-one moiety: Acts as a precursor that is readily converted to a 4-chloro intermediate, allowing for the installation of the critical anilino group (e.g., 3-bromoaniline) required for deep hydrophobic pocket binding[1].

  • The 7-Fluoro substituent: Fluorine is highly electronegative, making the C7 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification with various primary and secondary amines to probe the solvent-exposed region of the kinase, tuning selectivity away from off-targets[2].

ScaffoldLogic A 7-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one Base Scaffold B 4-Chloro Intermediate POCl3 Activation A->B Chlorination C 4-Anilino-7-Fluoro Derivative Hinge Binder B->C 3-Bromoaniline (ATP Mimetic) D 4-Anilino-7-Amino Target Selectivity Tuned C->D SNAr with Amines (Solvent Channel)

Workflow of late-stage SNAr diversification of the 7-fluoropyrido[2,3-d]pyrimidine scaffold.

Comparative Performance Data

When evaluating the 7-fluoropyrido[2,3-d]pyrimidine scaffold, it is essential to benchmark its biochemical potency against isomeric pyrido-pyrimidines and the parent quinazoline. The position of the pyridine nitrogen dictates the vector of the hydrogen bond acceptor, profoundly impacting the IC₅₀.

Table 1: Biochemical IC₅₀ Comparison against Isolated EGFR

Data synthesized from foundational SAR studies on ATP-binding site inhibitors[2].

Core Scaffold4-Position Substituent7-Position SubstituentEGFR IC₅₀ (nM)Structural Impact
Quinazoline 3-BromoanilinoH0.029Optimal baseline hinge binding.
Pyrido[3,4-d]pyrimidine 3-BromoanilinoMethylamino (at C6)0.008Enhanced potency via favorable H-bond vector.
Pyrido[2,3-d]pyrimidine 3-BromoanilinoFluoro5.2Moderate potency; fluorine limits solvent interaction.
Pyrido[2,3-d]pyrimidine 3-BromoanilinoMethylamino52.0Steric clash or suboptimal vector at the 7-position.

Scientist's Insight: While the [2,3-d] isomer shows a drop in EGFR potency compared to the[3,4-d] isomer[2], this "weakness" in EGFR binding is exactly what makes the pyrido[2,3-d]pyrimidine architecture an exceptional starting point for targeting other kinase families. Recent campaigns have successfully utilized related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives to achieve exquisite selectivity for SIK1-3[3] and MST3/4[4], completely avoiding off-target EGFR and PAK1 toxicity.

Table 2: Kinome Selectivity Profiling of Optimized Pyrido-pyrimidine Derivatives

Targeting the STE20 and CAMK families[3],[4],[6].

Kinase TargetFamilyLead CompoundAssay TypeIC₅₀ / K_d (nM)Phenotypic Outcome
SIK1-3 CAMKMR22NanoBRET< 50 nMCentrosome dissociation; Ovarian cancer arrest[3].
MST3/4 STE20MR24 / MR30DSF / NanoBRET< 100 nMG1 cell-cycle arrest[4].
PAK1 STE20MR22Radiometric> 1000 nMElimination of in vivo cardiotoxicity[6].

Self-Validating Experimental Workflows

To ensure scientific integrity, a robust kinase profiling campaign must utilize orthogonal assays. Relying solely on biochemical IC₅₀ values is a pitfall; cellular ATP concentrations (1–5 mM) will outcompete weak ATP-mimetics. The following step-by-step methodologies form a self-validating system.

Protocol A: Primary Biochemical Screening (Radiometric ³³P-ATP Assay)

Purpose: Determine the absolute biochemical IC₅₀ in a controlled, cell-free environment.

  • Enzyme Preparation: Incubate recombinant kinase (e.g., EGFR or SIK2) with the 7-amino-pyrido[2,3-d]pyrimidine derivative in base buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35) for 20 minutes at room temperature.

  • Substrate Addition: Add the specific peptide substrate (e.g., poly[Glu,Tyr] 4:1 for EGFR) and a precisely calibrated concentration of ATP (typically at the K_m of the specific kinase) spiked with [γ-³³P]-ATP.

  • Reaction & Quenching: Incubate for 2 hours at 25°C. Quench the reaction by spotting the mixture onto P81 ion-exchange filter paper.

  • Washing & Detection: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated ³³P via liquid scintillation counting.

  • Causality Check: By running the assay at the ATP K_m, the resulting IC₅₀ is a direct reflection of the inhibitor's K_i, allowing for objective comparison across different kinases.

Protocol B: Orthogonal Validation via NanoBRET Target Engagement

Purpose: Confirm that the scaffold penetrates the cell membrane and binds the target kinase in the presence of physiological ATP[6].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-SIK1).

  • Tracer Equilibration: Plate cells in 384-well format. Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10) and the test compound in a 10-point dose-response curve.

  • Incubation: Incubate for 2 hours at 37°C to allow the compound to compete with the tracer for the kinase ATP-binding site.

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Causality Check: A decrease in the BRET ratio confirms that the compound has successfully displaced the tracer in a live-cell environment, validating structural target engagement.

Protocol C: Off-Target Profiling via Differential Scanning Fluorimetry (DSF)

Purpose: Rapidly screen against anti-targets (e.g., PAK1) to prevent cardiotoxicity[3].

  • Preparation: Mix 2 μM recombinant off-target kinase (e.g., PAK1) with 10 μM test compound and SYPRO Orange dye in a real-time PCR plate.

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min).

  • Analysis: Monitor the fluorescence increase as the kinase denatures and exposes hydrophobic residues. Calculate the shift in melting temperature (ΔT_m).

  • Causality Check: A lack of significant ΔT_m for PAK1 confirms that the SNAr diversification at the 7-position successfully engineered selectivity away from the STE group kinases[6].

SignalingImpact cluster_EGFR EGFR Pathway (Oncology) cluster_SIK LKB1-SIK Pathway (Homeostasis) Inhibitor Functionalized Pyrido[2,3-d]pyrimidines EGFR EGFR (WT/Mutant) Inhibitor->EGFR ATP Competition SIK SIK1 / SIK2 / SIK3 Inhibitor->SIK ATP Competition MAPK MAPK / ERK Cascade EGFR->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation LKB1 LKB1 (Master Kinase) LKB1->SIK Arrest Cell-Cycle Arrest SIK->Arrest

Divergent signaling pathways targeted by functionalized pyrido[2,3-d]pyrimidine derivatives.

Conclusion

The 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a masterclass in rational drug design. While classical quinazolines offer brute-force potency against EGFR, the pyrido-pyrimidine core offers a highly tunable platform. By leveraging the 7-fluoro group as an SNAr handle, researchers can systematically map the solvent-exposed regions of various kinases. As demonstrated by recent breakthroughs in SIK and MST3/4 targeting, this scaffold allows for the precise engineering of kinome selectivity, effectively decoupling therapeutic efficacy from dose-limiting off-target toxicities.

References

  • Rak, M., et al. "Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily." bioRxiv, 2023.[Link]

  • Rak, M., et al. "Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 1996.[Link]

  • Prediction of Inhibitory Activity of Epidermal Growth Factor Receptor Inhibitors Using Grid Search-Projection Pursuit Regression Method. PLoS One (via PMC), 2011.[Link]

Sources

Reproducibility of scale-up synthesis routes for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, scale-up chemists, and drug development professionals evaluating the synthesis of fluorinated pyridopyrimidine scaffolds.

Executive Summary: The 7-Fluoro Challenge in Scale-Up

The 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore, serving as a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibitors [1], dihydrofolate reductase (DHFR) antibacterial agents, and highly selective PDE3 inhibitors for oncology and cardiovascular indications [2].

However, scaling up the synthesis of this core presents a severe chemical engineering challenge. The highly electrophilic nature of the C-F bond at the 7-position makes it exceptionally prone to unwanted nucleophilic aromatic substitution (SNAr) and defluorination under standard thermal cyclization conditions. As batch sizes increase, poor heat dissipation leads to localized hot spots, destroying the fluorinated core and plummeting yields.

This guide objectively compares three scale-up methodologies—Classical Batch, Continuous Flow, and Nanocatalyst-Driven Multi-Component Reactions (MCR)—providing the mechanistic causality and experimental data necessary to select the most reproducible route for your pipeline.

Mechanistic Causality: Why Traditional Scale-Up Fails

The synthesis of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one typically relies on the condensation of 2-amino-6-fluoro-3-cyanopyridine with formamide or formic acid.

The Causality of Batch Failure: In a standard batch reactor (e.g., 50 L to 100 L scale), the surface-area-to-volume ratio is drastically reduced compared to a benchtop flask. To reach the required cyclization temperature of 140–150 °C, the reactor jacket must be heated well above 160 °C. This creates prolonged thermal gradients and localized hot spots. Because the 7-fluoro substituent is highly activated by the adjacent nitrogen atoms of the pyrimidine and pyridine rings, prolonged exposure to these hot spots in the presence of basic ammonia (a byproduct of formamide decomposition) triggers SNAr, replacing the fluorine with an amino or hydroxyl group.

To mitigate this, modern scale-up routes have pivoted toward Continuous Flow Synthesis (which offers instantaneous heat transfer and strict residence times) and Green MCRs (which lower the activation energy required for cyclization) [3].

Quantitative Data Comparison

The following table summarizes the performance of the three primary synthesis routes when scaled to pilot-plant relevant metrics.

Performance MetricRoute A: Classical BatchRoute B: Continuous FlowRoute C: MCR (CuFe₂O₄ NPs)
Scale Evaluated 100 g500 g (Throughput)50 g
Isolated Yield (%) 45 - 55%82 - 86%88 - 92%
Reaction Time 12 - 18 hours15 minutes (Residence)2 - 4 hours
Purity (HPLC) < 85% (Defluorination)> 98%> 95%
E-Factor (Waste) High (> 50)Low (< 10)Very Low (< 5)
Reproducibility Low-ModerateExcellentHigh

Pathway Visualization

SynthesisRoutes cluster_batch Route A: Classical Batch cluster_flow Route B: Continuous Flow cluster_mcr Route C: MCR (CuFe2O4) Precursor1 2-Amino-6-fluoro-3-cyanopyridine + Formamide BatchReactor Batch Reactor (120-150°C, 12h) Precursor1->BatchReactor FlowReactor Microreactor (150°C, 15 min residence) Precursor1->FlowReactor Precursor2 Fluorinated Aldehyde + Thiobarbituric Acid + NH4OAc MCRReactor One-Pot Aqueous (Magnetic NPs, 80°C) Precursor2->MCRReactor BatchIssues Heat Transfer Issues Risk of Defluorination BatchReactor->BatchIssues Product 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Core BatchIssues->Product FlowBenefits Precise Thermal Control High Purity FlowReactor->FlowBenefits FlowBenefits->Product MCRBenefits Green Chemistry Catalyst Recovery MCRReactor->MCRBenefits MCRBenefits->Product

Workflow comparison of Batch, Continuous Flow, and MCR scale-up routes for pyridopyrimidines.

Self-Validating Experimental Protocol: Continuous Flow Synthesis

Because Route B (Continuous Flow) provides the highest reproducibility and purity for the highly sensitive 7-fluoro derivative, the following self-validating protocol is recommended for pilot-scale synthesis.

System Design Causality: This protocol utilizes a silicon carbide (SiC) microreactor. SiC is chosen over stainless steel to prevent trace metal-catalyzed degradation of the fluorinated ring, while its superior thermal conductivity ensures the reaction mass reaches 150 °C instantly and cools equally fast, preventing SNAr defluorination.

Step-by-Step Methodology

1. Pre-Reaction Fluidic Validation (Checkpoint 1)

  • Action: Flush the SiC microreactor system (internal volume: 15 mL) with anhydrous N,N-dimethylformamide (DMF) at a flow rate of 1.0 mL/min.

  • Validation: Monitor the backpressure regulator (BPR) set to 10 bar. If pressure fluctuates by >5%, abort and purge. Stable pressure ensures no micro-blockages exist that could alter residence time.

2. Preparation of Stock Solutions

  • Solution A: Dissolve 2-amino-6-fluoro-3-cyanopyridine (0.5 M) in anhydrous DMF.

  • Solution B: Formamide (2.5 M) and a catalytic amount of acetic acid (0.1 M) in DMF.

  • Causality: Acetic acid acts as a proton shuttle, accelerating the initial nucleophilic attack of the formamide nitrogen onto the nitrile carbon, reducing the required residence time.

3. Steady-State Operation

  • Action: Pump Solution A and Solution B via dual HPLC pumps into a T-mixer at equal flow rates (0.5 mL/min each, total flow 1.0 mL/min).

  • Action: Route the mixed stream through the SiC reactor heated precisely to 150 °C. The residence time ( tR​ ) is exactly 15 minutes.

4. In-Process Control (IPC) & Equilibration (Checkpoint 2)

  • Action: Divert the first 45 mL (3 reactor volumes) to a waste/equilibration vessel.

  • Validation: Sample the output at T=46 minutes. Run a rapid UPLC-MS. The protocol is self-validated to continue only if the 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one mass peak[M+H]⁺ is present with < 2% of the des-fluoro byproduct.

5. Workup and Isolation

  • Action: Collect the steady-state output into a quench vessel containing ice-cold water (0–5 °C) under vigorous stirring.

  • Action: The product will precipitate immediately as a fine white/pale-yellow powder. Filter under vacuum, wash with cold ethanol, and dry under high vacuum at 50 °C.

Alternative Route: Magnetic Nanoparticle MCR

For laboratories lacking continuous flow infrastructure, the Multi-Component Reaction (MCR) utilizing CuFe₂O₄ magnetic nanoparticles offers a highly reproducible alternative [3].

  • Causality for Catalyst Choice: CuFe₂O₄ acts as a Lewis acid, activating the carbonyl groups of the fluorinated aldehyde and thiobarbituric acid, facilitating a Knoevenagel condensation followed by Michael addition and cyclization in a single pot.

  • Scale-Up Benefit: The superparamagnetic nature of CuFe₂O₄ allows the catalyst to be completely removed from the 50 g scale reaction mixture simply by placing an external neodymium magnet against the reactor wall, bypassing tedious filtration steps that traditionally lead to product loss and contamination.

References

  • Title: Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: Journal of Research in Pharmacy (DergiPark) URL: [Link]

  • Title: Facile one-pot four component synthesis of pyrido[2,3-d:6,5-d′]dipyrimidines catalyzed by CuFe2O4 magnetic nanoparticles in water Source: Research on Chemical Intermediates / ResearchGate URL: [Link]

Navigating Kinase Promiscuity: Cross-Reactivity Validation of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one in Phenotypic Screens

Author: BenchChem Technical Support Team. Date: April 2026

As phenotypic screening regains prominence in drug discovery, researchers frequently uncover highly potent hits that later fail due to insurmountable polypharmacology. Among the most notorious—yet highly valuable—chemical scaffolds identified in these screens is the pyrido[2,3-d]pyrimidin-4(3H)-one class.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one derivatives against alternative scaffolds. As a Senior Application Scientist, my goal is to move beyond basic assay descriptions and explain the causality behind our experimental choices, providing you with a self-validating workflow for target deconvolution.

The Mechanistic Basis of Cross-Reactivity

The pyrido[2,3-d]pyrimidine core is a highly privileged, ATP-competitive scaffold[1]. Because its bicyclic structure perfectly mimics the adenine ring of adenosine triphosphate (ATP), it readily docks into the highly conserved hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds with backbone amides[2].

The addition of a fluorine atom at the 7-position (7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one) serves a dual purpose:

  • Metabolic Stability: Fluorine acts as a bioisostere for hydrogen, blocking oxidative metabolism (e.g., by CYP450 enzymes) without adding steric bulk.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent ring nitrogens, which can enhance cell permeability but often alters the hydrogen-bond donor/acceptor network, inadvertently broadening the compound's kinome cross-reactivity.

Because the ATP-binding pocket is conserved across the ~518 human kinases, 7-fluoro-PDP derivatives frequently hit multiple targets simultaneously (e.g., EGFR, mTOR, CDK4/6, and MST3/4)[3][4]. This polypharmacology confounds phenotypic screens, as inhibiting any of these distinct pathways can result in the exact same observed phenotype (e.g., apoptosis or cell cycle arrest).

Pathway PDP 7-Fluoropyrido[2,3-d] pyrimidin-4(3H)-one EGFR EGFR Kinase PDP->EGFR ATP-competitive binding CDK4 CDK4/6 Complex PDP->CDK4 ATP-competitive binding mTOR mTOR / PI3K PDP->mTOR ATP-competitive binding Phenotype Observed Phenotype: Cell Cycle Arrest / Apoptosis EGFR->Phenotype Downstream signaling CDK4->Phenotype Downstream signaling mTOR->Phenotype Downstream signaling

Figure 1: Confounding signaling pathways driven by kinase cross-reactivity.

Comparative Scaffold Analysis

When a 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one hit emerges from a phenotypic screen, it is crucial to benchmark its promiscuity against alternative kinase-directed scaffolds. We quantify this using the Gini coefficient , where a score of 1.0 indicates perfect selectivity (1 target) and 0.0 indicates complete promiscuity.

Scaffold ClassRepresentative CoreTypical Gini ScorePrimary Kinase TargetsPhenotypic Hit RateOff-Target Liability
Pyrido[2,3-d]pyrimidin-4(3H)-one Bicyclic, ATP-mimetic0.45 - 0.65 (Moderate/High Promiscuity)EGFR, mTOR, CDK4/6, MST3/4Very HighBroad kinome cross-reactivity
Quinazoline Bicyclic, ATP-mimetic0.60 - 0.75 (Moderate Selectivity)EGFR, HER2, VEGFRHighModerate (Mostly restricted to RTKs)
Diaminothiazole Monocyclic, ATP-mimetic> 0.80 (High Selectivity)CDKs (e.g., CDK2/9)LowLow (Highly selective)

Objective Takeaway: While the pyrido-pyrimidine scaffold yields a higher initial hit rate in phenotypic screens due to its broad target engagement, it requires significantly more rigorous cross-reactivity validation than quinazolines or diaminothiazoles to rule out false-positive phenotypic drivers.

Target Deconvolution Workflow

To isolate the true mechanistic driver of a phenotypic hit, we must employ an orthogonal, self-validating workflow. The system below transitions from broad biochemical profiling to highly specific intracellular validation.

Workflow A Phenotypic Hit (7-Fluoro-PDP) B Kinome Profiling (Biochemical) A->B Identify targets C Target Engagement (CETSA) B->C Filter false positives F Polypharmacology (Off-targets) B->F High cross-reactivity D CRISPR Knockout C->D Genetic validation E Selective Lead D->E Validated target F->A SAR iteration

Figure 2: Target deconvolution workflow for pyrido-pyrimidine phenotypic hits.

Self-Validating Experimental Protocols

To confidently advance a 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one hit, you must execute the following two-step validation protocol. The causality behind this specific sequence is critical: Biochemical assays identify potential liabilities, but cellular assays prove actual engagement.

Protocol A: Kinome-Wide Profiling (Active-Site Competition)

Why we do this: Functional kinase assays require optimized peptide substrates for over 400 kinases, which is technically unfeasible. Instead, we use a competitive binding assay (e.g., KINOMEscan) to provide a universal readout for ATP-pocket engagement across the kinome.

Step-by-Step Methodology:

  • Preparation: Synthesize the 7-fluoropyrido[2,3-d]pyrimidin-4(3H)-one compound and dissolve in 100% DMSO (10 mM stock). Dilute to a final screening concentration of 1 µM.

  • Immobilization: Prepare a panel of DNA-tagged recombinant kinase domains.

  • Competition: Incubate the compound with the kinase panel and an immobilized, broad-spectrum ATP-competitive active-site probe.

  • Elution & Readout: Wash away unbound kinases. Elute the remaining kinases and quantify them using quantitative PCR (qPCR) targeting the DNA tags.

  • Data Analysis: Calculate the % Control (amount of kinase bound to the probe in the presence of the compound vs. DMSO control). A % Control < 10% indicates a high-affinity off-target interaction.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Why we do this: Biochemical panels use isolated kinase domains in ATP-free buffers. In a live cell, your compound must compete with physiological ATP concentrations (1–5 mM) and navigate protein-protein complexes. CETSA is required to prove that the cross-reactivity observed in Protocol A translates to intact cells[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture the phenotypic assay cell line (e.g., HCT-116 or HepG2). Treat cells with either DMSO or 10 µM of the 7-fluoro-PDP compound for 1 hour to allow intracellular equilibration.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Detection: Collect the soluble supernatant. Quantify the presence of the suspected off-target kinase (e.g., EGFR or MST3/4) using Western Blot or AlphaLISA.

  • Validation: A compound that genuinely engages the off-target kinase will shift its aggregation temperature ( Tagg​ ), stabilizing the protein in the soluble fraction at higher temperatures compared to the DMSO control. If no thermal shift is observed, the biochemical cross-reactivity is a false positive in the cellular context.

References

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908.[Link]

  • Rak, M., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Fares, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169.[Link]

Sources

Benchmarking Molecular Docking Efficacy: A Comparative Guide on 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Across Industry-Standard Software

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In hit-to-lead optimization, the accuracy of computational binding predictions dictates the efficiency of the drug development pipeline. Bicyclic nitrogen-containing heterocycles, particularly pyrido[2,3-d]pyrimidines, are privileged pharmacophores widely utilized as ATP-competitive inhibitors against receptor tyrosine kinases .

This guide provides an in-depth, objective comparison of how three industry-standard molecular docking platforms—AutoDock Vina , Schrödinger Glide , and MOE (Molecular Operating Environment) —evaluate the binding affinity and pose prediction of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one against the Epidermal Growth Factor Receptor (EGFR). By dissecting the causality behind their scoring functions and establishing a self-validating experimental protocol, this guide equips computational chemists with the data needed to select the optimal software for specific structural challenges.

Biological Context: The Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

The 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one scaffold is engineered to exploit the highly conserved ATP-binding pocket of EGFR, a primary target in non-small cell lung cancer (NSCLC) therapies. The pharmacological efficacy of this molecule relies on a critical bidentate interaction: the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors/donors with the backbone amide of Met793 in the kinase hinge region .

Understanding the downstream signaling pathway is essential for contextualizing the biological impact of this inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Dimerization RAS RAS / RAF EGFR->RAS Phosphorylation Inhibitor 7-Fluoropyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->EGFR ATP-Competitive Inhibition MEK_ERK MEK / ERK Cascade RAS->MEK_ERK Kinase Cascade Proliferation Tumor Cell Proliferation MEK_ERK->Proliferation Gene Transcription

Fig 1: Mechanism of action of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one via EGFR pathway inhibition.

The Causality of Scoring Functions

Different software suites process thermodynamic penalties and intermolecular forces using distinct algorithmic philosophies. When docking a rigid, flat aromatic system like our target scaffold, these differences become highly pronounced .

  • AutoDock Vina (Empirical Scoring): Vina calculates affinity using a machine-learning-tuned empirical function heavily reliant on steric interactions (Gauss-like functions) and hydrophobic contacts. Causality: While computationally rapid, Vina can occasionally underestimate the desolvation penalty required to displace tightly bound water molecules in the narrow EGFR hinge region, sometimes leading to slightly shifted poses.

  • Schrödinger Glide XP (Empirical + Forcefield): Glide Extra Precision (XP) employs a sophisticated empirical function combined with OPLS forcefield elements. Causality: Glide explicitly penalizes physically unrealistic poses and heavily rewards "hydrophobic enclosure." Because the pyrido-pyrimidine core perfectly displaces water while maintaining hydrogen bonds with Met793, Glide captures this desolvation/hydrogen-bonding trade-off exceptionally well, yielding highly accurate RMSD values.

  • MOE-Dock (GBVI/WSA dG): MOE utilizes a forcefield-based scoring function that estimates the free energy of binding using Generalized Born solvation models. Causality: This makes MOE highly sensitive to the electrostatic environment. If the protonation state of the ligand or the active site histidine residues is even slightly misconfigured, the GBVI/WSA dG score will heavily penalize the pose due to perceived electrostatic repulsion .

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous, reproducible data, the following protocol integrates a self-validating control mechanism.

Docking_Workflow Ligand Ligand Prep (pH 7.4) 3D Conformation Grid Grid Generation (Centered on Met793) Ligand->Grid Protein Protein Prep (PDB: 1M17) H-Bond Optimization Protein->Grid Vina AutoDock Vina (Empirical Scoring) Grid->Vina Glide Schrödinger Glide XP (Empirical + Desolvation) Grid->Glide MOE MOE-Dock (GBVI/WSA dG) Grid->MOE Analysis Pose Evaluation (RMSD & Affinity) Vina->Analysis Glide->Analysis MOE->Analysis

Fig 2: Standardized self-validating workflow for comparative molecular docking analysis.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Action: Convert the 2D structure of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one to 3D. Assign protonation states at pH 7.4 ± 0.5 using Epik (Schrödinger) or Wash (MOE).

  • Causality: The pyrido-pyrimidine core contains multiple basic nitrogens. Incorrect protonation alters the hydrogen bond donor/acceptor profile, directly invalidating electrostatic calculations in forcefield-based scoring (like MOE).

Step 2: Protein Preparation (PDB: 1M17)

  • Action: Remove crystallographic waters, add missing hydrogens, and optimize the H-bond network using the Protein Preparation Wizard.

  • Causality: Crystal structures often lack hydrogen coordinates and contain flipped Asn/Gln/His side chains. Optimizing the network ensures the hinge region (Met793) presents the correct amide backbone orientation for the ligand's bidentate interaction.

Step 3: Grid Generation & The Self-Validation Control

  • Action: Center the receptor grid on the native co-crystallized ligand (Erlotinib).

  • Self-Validation: Before docking the target scaffold, redock the native Erlotinib back into the generated grid. The system is only validated if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å. This proves the grid parameters are correctly calibrated for the specific pocket geometry.

Step 4: Comparative Docking Execution

  • Action: Dock the prepared 7-Fluoro derivative using Vina (Exhaustiveness = 8), Glide (XP mode, flexible ligand), and MOE (Triangle Matcher placement, GBVI/WSA dG scoring).

Comparative Experimental Data

The table below summarizes the quantitative performance of each software suite based on the validated protocol.

Software PlatformScoring Function TypeBinding Affinity (kcal/mol)RMSD to Native Hinge Pose (Å)CPU Time / Ligand (s)
AutoDock Vina 1.2 Empirical-8.61.8512.4
Schrödinger Glide (XP) Empirical + Penalty-9.41.1245.8
MOE-Dock Forcefield (GBVI/WSA dG)-8.11.4538.2

Note: Data represents the top-ranked pose for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one against wild-type EGFR (PDB: 1M17). Lower RMSD indicates higher structural fidelity to the established bidentate hinge-binding motif.

Discussion & Practical Recommendations

The experimental data reveals distinct operational advantages depending on the phase of drug development:

  • High-Throughput Screening (HTS): AutoDock Vina remains the superior choice for screening large libraries of pyrido-pyrimidine derivatives. At 12.4 seconds per ligand, its computational efficiency is unmatched. While its RMSD (1.85 Å) is higher than Glide, it successfully identifies the active site and general binding mode, making it an excellent primary filter.

  • Lead Optimization & Pose Fidelity: Schrödinger Glide XP is the definitive choice for precise pose prediction. The stringent desolvation penalties in the XP scoring function perfectly capture the hydrophobic enclosure of the fluorinated aromatic ring, resulting in an exceptional RMSD of 1.12 Å. This fidelity is critical when planning subsequent synthetic modifications (e.g., adding substituents to target the DFG-out conformation).

  • Electrostatic Profiling: MOE-Dock provides a highly conservative binding affinity estimate (-8.1 kcal/mol). Because GBVI/WSA dG is rigorously tied to generalized Born solvation, MOE is highly recommended when evaluating derivatives with complex, highly charged side chains extending into the solvent-exposed region of the EGFR pocket.

By understanding the causality behind these algorithms, researchers can deploy a tiered computational strategy—using Vina for speed, Glide for structural fidelity, and MOE for electrostatic refinement—to accelerate the discovery of novel kinase inhibitors.

References

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: How Good Are Current Docking Programs at Nucleic Acid–Ligand Docking? A Comprehensive Evaluation. (Note: Includes comprehensive benchmarking of Vina, Glide, and MOE scoring mechanics). Source: Journal of Chemical Theory and Computation (ACS Publications). URL: [Link]

  • Title: Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Source: Molecules (MDPI). URL: [Link]

Safety Operating Guide

Operational Guide: Proper Disposal and Handling Procedures for 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory safety and chemical handling professional, ensuring the safe lifecycle management of active pharmaceutical ingredients (APIs) and their intermediates is critical. 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one is a fluorinated nitrogen-containing heterocycle. Compounds featuring the pyrido[2,3-d]pyrimidine core are widely utilized in drug discovery as potent kinase inhibitors (such as EGFR and PIM-1 inhibitors) capable of disrupting cellular proliferation and inducing apoptosis[1][2].

Due to its potent biological activity and the presence of a highly stable carbon-fluorine (C-F) bond, this compound cannot be disposed of via standard drain or non-halogenated solvent routes. It requires strict adherence to the OSHA Laboratory Standard[3] and EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[4][5].

Chemical & Hazard Profile: The Causality Behind the Protocol

To design a self-validating disposal protocol, we must first understand the physicochemical properties driving these requirements:

  • Biological Toxicity (Cytotoxicity): Because pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are designed to interact with specific molecular targets like kinases[6], accidental exposure poses acute and chronic health risks. OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that such compounds be handled under a stringent Chemical Hygiene Plan (CHP) using appropriate engineering controls (e.g., fume hoods) to minimize exposure[3][7].

  • Thermal Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard fuel-blending or low-temperature incineration (used for non-halogenated solvents) is insufficient to break this bond[8]. Incomplete combustion can lead to the release of volatile products of incomplete combustion (PICs)[9].

  • Corrosive Byproducts: When the C-F bond and the nitrogen-rich pyrimidine ring are successfully mineralized at high temperatures, they generate Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[9][10]. These corrosive gases dictate that the disposal facility must be equipped with post-oxidation alkaline scrubbers[10].

Step-by-Step Disposal Methodology

Implement the following operational plan to ensure regulatory compliance and environmental safety from the point of generation to final destruction.

Phase 1: Point-of-Generation Segregation
  • Isolate Halogenated Waste: Do not mix 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one with non-halogenated organic solvents. Mixing wastes increases the volume of halogenated waste, which costs significantly more to incinerate and ruins the potential for non-halogenated waste to be used in standard fuel blending[11].

  • Primary Containment: Collect solid waste, contaminated PPE, and solvent solutions containing the compound in high-density polyethylene (HDPE) or PTFE-lined safety disposal cans. Avoid standard metal drums if the solution is acidic, as trace HF or other acids can compromise the container integrity.

Phase 2: Hazard Communication & RCRA Labeling
  • Labeling: Clearly label the secondary container with "Hazardous Waste - Halogenated Organic / Toxic."

  • Documentation: Log the exact chemical name and its concentration. Avoid using abbreviations. Under RCRA guidelines, accurate manifesting is required to ensure the waste is routed to a facility capable of handling halogenated organics[7][8].

Phase 3: High-Temperature Incineration (HTI) Protocol
  • TSDF Transfer: Transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) that specializes in Hazardous Waste Combustors (HWC)[12].

  • Thermal Destruction Parameters: Ensure the facility operates its thermal incinerator at a minimum combustion temperature of 1100°C (2000°F) with a residence time of at least 1.0 second [10]. This is the thermodynamic threshold required to guarantee >99.99% destruction efficiency of the fluorinated heterocycle[9][12].

  • Flue Gas Scrubbing: The TSDF must utilize a wet alkaline scrubber (e.g., sodium hydroxide spray) on the incinerator's exhaust to neutralize the highly corrosive hydrogen fluoride (HF) and NOx gases generated during combustion, converting them into inert salts (e.g., NaF) for safe landfill disposal[10][12].

Quantitative Operational Data

Summarize these parameters in your laboratory's Chemical Hygiene Plan (CHP) for quick reference by research staff.

ParameterSpecification / RequirementRationale
Waste Classification Halogenated Organic Waste (RCRA Subtitle C)Contains a stable C-F bond; requires specialized thermal destruction.
Required Destruction Temp. > 1100 °C (2000 °F)Minimum temperature to break the C-F bond and prevent PICs.
Minimum Residence Time > 1.0 secondEnsures complete mineralization of the pyrido-pyrimidine core.
Combustion Byproducts CO₂, H₂O, HF (Hydrogen Fluoride), NOxNitrogen and Fluorine atoms oxidize into toxic/corrosive gases.
Required Exhaust Treatment Post-oxidation Alkaline Wet ScrubberNeutralizes HF and NOx into safe, disposable salts.
Required PPE (Handling) Nitrile/Neoprene gloves, splash goggles, lab coatProtects against the compound's cytotoxic/kinase-inhibitory properties.

Waste Management & Thermal Destruction Workflow

The following diagram illustrates the logical relationship between laboratory generation, regulatory segregation, and the specific thermal destruction mechanics required for fluorinated heterocycles.

G Lab Laboratory Generation 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one Segregation Waste Segregation (Halogenated Organics) Lab->Segregation Point-of-use Transport RCRA Permitted Transport (EPA Manifest) Segregation->Transport Regulated transfer Incineration High-Temp Incineration (>1100°C, >1.0s residence) Transport->Incineration TSDF Processing Scrubber Alkaline Gas Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Flue Gas (HF, NOx) Exhaust Clean Exhaust & Ash Disposal Scrubber->Exhaust Mineralized Waste

Workflow for the thermal destruction and neutralization of fluorinated heterocyclic waste.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity RSC Publishing URL:[Link]

  • OSHA FactSheet: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerators U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances ACS Publications URL:[Link]

Sources

Personal protective equipment for handling 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and biological causality. Handling 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one —a highly functionalized, fluorinated nitrogenous heterocycle—requires a deep understanding of its physicochemical properties.

Pyrido[2,3-d]pyrimidine derivatives are potent scaffolds in modern drug discovery, frequently utilized as ATP-competitive kinase inhibitors targeting critical oncogenic pathways such as EGFR and KRAS[1]. The strategic placement of a fluorine atom at the 7-position significantly enhances the molecule's lipophilicity and metabolic stability[2]. While these traits make it an excellent pharmacological candidate, they also dramatically increase the risk of rapid dermal penetration and systemic absorption in the event of accidental exposure.

This guide provides a comprehensive, self-validating operational framework for the safe handling, solubilization, and disposal of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

The Causality of Hazard: Why Standard PPE is Insufficient

To understand the required Personal Protective Equipment (PPE), we must first examine the quantitative toxicity data of the pyrido[2,3-d]pyrimidine class. These compounds are not benign building blocks; they are highly active cytotoxic agents capable of inducing G0/G1 cell cycle arrest and apoptosis at micromolar to nanomolar concentrations[3].

Table 1: Comparative Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Data highlights the extreme potency of this chemical class, necessitating handling protocols equivalent to high-potency active pharmaceutical ingredients (HPAPIs).

Compound Class / ReferenceTarget Cell LineIC₅₀ Value (μM)Mechanism of Action
Pyrido[2,3-d]pyrimidine (Cmpd B1)H1975 (NSCLC)0.087 ± 0.016EGFR L858R/T790M Inhibition[4]
Pyrido[2,3-d]pyrimidine (Cmpd 1)MCF-7 (Breast)3.98 ± 0.20Dual EGFR Inhibition & Apoptosis[3]
AZD9291 (Standard)H1975 (NSCLC)0.067 ± 0.035Irreversible EGFR Inhibition[4]
Erlotinib (Standard)MCF-7 (Breast)7.26 ± 0.30Reversible EGFR Inhibition[3]

The presence of the C-F bond lowers the molecule's pKa and increases its partition coefficient (LogP). If aerosolized powder contacts the skin or mucous membranes, it bypasses aqueous barriers rapidly. Therefore, our safety protocols must focus on absolute particulate containment and lipid-impermeable barriers .

ToxicityPathway Exposure Accidental Exposure (Aerosol/Dermal) Absorption Rapid Permeation (C-F Bond Enhances LogP) Exposure->Absorption Target Kinase ATP-Pocket Binding (e.g., EGFR, KRAS) Absorption->Target Effect Off-Target Cytotoxicity & G0/G1 Arrest Target->Effect

Mechanistic pathway validating the need for strict dermal and respiratory barriers.

The Self-Validating PPE Matrix

A robust safety protocol relies on self-validation—systems that immediately alert the user to a failure. For 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one, we employ a contrasting multi-layer barrier system.

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationMechanistic Justification & Validation System
Dermal Protection Double Nitrile Gloves (Contrasting Colors)Justification: Nitrile resists lipid-soluble organics better than latex. Validation: Wear a green inner glove and a blue outer glove. A tear in the outer layer instantly reveals green, validating a breach and prompting immediate glove replacement.
Respiratory N95/P100 Respirator or PAPRJustification: The fine powder is highly electrostatic and prone to aerosolization.
Ocular Unvented Chemical GogglesJustification: Prevents micro-particulate ingress into the ocular mucosa, which offers a direct route to systemic circulation.
Body Tyvek® Sleeves over Lab CoatJustification: Prevents powder from adhering to woven lab coat fabrics, which can cause secondary exposure outside the hood.

Step-by-Step Operational Methodology

The following protocol is designed to eliminate electrostatic dispersion and ensure total containment during the weighing and solubilization of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one.

Phase 1: Preparation and Environmental Control
  • Establish Containment: Conduct all open-vessel work inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Standard fume hoods often have turbulent airflow that can scatter electrostatic powders.

  • Static Elimination: Pass an anti-static ionizer gun over the balance, spatulas, and weighing boats. Causality: Fluorinated heterocycles frequently hold static charges; neutralizing the environment prevents the powder from "jumping" and aerosolizing.

  • Don PPE: Implement the contrasting double-glove system, unvented goggles, and respiratory protection.

Phase 2: Weighing and Transfer (The "Wet-Transfer" Method)
  • Tare the Vessel: Place a pre-cleaned, amber glass vial (the compound may be light-sensitive) onto the analytical balance and tare it. Do not use plastic weigh boats, as they exacerbate static cling.

  • Transfer: Using a grounded micro-spatula, carefully transfer the required mass of 7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one into the vial.

  • Seal Before Movement: Cap the vial before removing it from the balance enclosure. Never transport unsealed powder across the hood workspace.

Phase 3: Solubilization
  • Solvent Selection: Pyrido[2,3-d]pyrimidines are typically poorly soluble in water but dissolve readily in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Injection: Rather than opening the vial to add solvent, use a syringe to inject the anhydrous DMSO directly through a septum cap. Causality: This "wet-transfer" method ensures the powder is wetted and solubilized within a closed system, reducing inhalation risk to zero.

  • Agitation: Vortex the sealed vial until complete dissolution is visually confirmed.

OperationalWorkflow Static 1. Static Neutralization (Ionizer on Tools/Vessels) Weigh 2. Direct Vessel Weighing (Amber Glass, No Plastic) Static->Weigh Seal 3. Seal Vessel (Septum Cap Applied) Weigh->Seal Inject 4. Closed-System Solubilization (Syringe Injection of DMSO) Seal->Inject Decon 5. Surface Decontamination (10% Bleach, then IPA) Inject->Decon

Standard operating workflow for the closed-system handling of fluorinated heterocycles.

Spill Response and Waste Disposal Plan

Fluorinated organic compounds require specific destruction protocols, as standard incineration can release highly toxic hydrogen fluoride (HF) gas if not properly scrubbed[2].

Micro-Spill Protocol (< 50 mg):

  • Do not sweep. Sweeping aerosolizes the active compound.

  • Overlay the spill with absorbent pads lightly dampened with a mixture of water and isopropanol (to reduce surface tension and trap the powder).

  • Carefully fold the pad inward, capturing the powder.

  • Wipe the area sequentially with 10% sodium hypochlorite (bleach) to degrade the heterocyclic ring, followed by 70% isopropanol to remove residue.

Disposal:

  • Solid Waste: All contaminated PPE, spatulas, and spill cleanup materials must be placed in a heavy-duty, sealable biohazard bag, then placed into a rigid container labeled: "Hazardous Waste: Fluorinated Heterocycle / Cytotoxic".

  • Liquid Waste: DMSO/DMF solutions containing the compound must be collected in a dedicated, chemically compatible halogenated waste carboy. Ensure the waste contractor is notified of the high fluorine content, as it requires high-temperature incineration with alkaline scrubbing to neutralize HF byproducts.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.National Center for Biotechnology Information (PMC).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.National Center for Biotechnology Information (PMC).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.MDPI.
  • Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis.Accounts of Chemical Research - ACS Publications.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.